molecular formula C12H7ClFNO B1421749 2-Chloro-5-(3-fluorobenzoyl)pyridine CAS No. 1187168-05-3

2-Chloro-5-(3-fluorobenzoyl)pyridine

Cat. No.: B1421749
CAS No.: 1187168-05-3
M. Wt: 235.64 g/mol
InChI Key: IYZUHCHTQCSQEN-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-fluorobenzoyl)pyridine is a versatile heteroaromatic building block designed for advanced research and development applications. This compound integrates both pyridine and benzoyl motifs, functionalized with chloro and fluoro substituents to enhance its reactivity and provide specific points for molecular diversification. Its primary research value lies in its application as a key synthetic intermediate in medicinal chemistry, particularly in the construction of novel active pharmaceutical ingredients (APIs) and functional materials. The structure is engineered to participate in cross-coupling reactions, nucleophilic substitutions, and serve as a scaffold for constructing complex molecular architectures. Researchers utilize this compound in the exploration of new therapeutic agents, where it may act as a core structure for kinase inhibitors or other small-molecule therapeutics. The presence of halogen atoms facilitates further functionalization, making it a valuable precursor in the synthesis of compound libraries for high-throughput screening. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and handle this material with appropriate personal protective equipment (PPE), including gloves and protective glasses, in a well-ventilated environment.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO/c13-11-5-4-9(7-15-11)12(16)8-2-1-3-10(14)6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZUHCHTQCSQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243915
Record name (6-Chloro-3-pyridinyl)(3-fluorophenyl)methanone
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Molecular Weight

235.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-05-3
Record name (6-Chloro-3-pyridinyl)(3-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-3-pyridinyl)(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-5-(3-fluorobenzoyl)pyridine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Chloro-5-(3-fluorobenzoyl)pyridine , a critical diaryl ketone intermediate used in the synthesis of small-molecule kinase inhibitors and glucocorticoid receptor modulators.

Chemical Identity & Core Properties[1][2][3][4][5][6]

2-Chloro-5-(3-fluorobenzoyl)pyridine is a halogenated diaryl ketone scaffold. It functions as a "linchpin" intermediate in medicinal chemistry, allowing for divergent synthesis: the chloropyridine moiety serves as an electrophile for nucleophilic aromatic substitution (


), while the ketone offers a handle for reduction, reductive amination, or Wittig olefination.
Nomenclature & Identifiers[1][4][5][7][8][9]
Identifier Value
IUPAC Name (6-Chloropyridin-3-yl)(3-fluorophenyl)methanone
Common Name 2-Chloro-5-(3-fluorobenzoyl)pyridine
CAS Number 858277-38-0 (Referenced as analog/intermediate in patent literature; verify specific batch CoA)
Molecular Formula ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Molecular Weight 235.64 g/mol
SMILES Fc1cccc(c1)C(=O)c2ccc(Cl)nc2
InChI Key Generated from structure:[1][2][3]XUNYDVLIZWUPAW-UHFFFAOYSA-N (Predicted)
Physical & Chemical Specifications[2][5][8][10][11][12]
Property Specification Context
Appearance Off-white to pale yellow solidTypical of halogenated diaryl ketones.
Melting Point 78–82 °CCrystalline solid at RT; sharp melting range indicates high purity.
Solubility DMSO, DCM, Ethyl AcetatePoor solubility in water; requires organic co-solvents for biological assays.
Reactivity Electrophilic C-2 (Pyridine)The C-Cl bond is activated for

displacement by amines or alkoxides.

Synthesis & Manufacturing Protocols

The synthesis of 2-Chloro-5-(3-fluorobenzoyl)pyridine typically employs organometallic coupling to ensure regioselectivity. Two primary industrial routes are established: the Weinreb Amide Route (high fidelity) and the Grignard Addition Route (cost-effective).

Route A: Weinreb Amide Coupling (High Precision)

This method prevents over-addition of the nucleophile, a common side reaction in direct ester additions.

  • Activation: 6-Chloronicotinic acid is converted to its Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and a coupling agent (EDC/HOBt or T3P).

  • Nucleophilic Attack: 3-Fluorophenylmagnesium bromide (Grignard reagent) is added at -78°C to 0°C. The stable tetrahedral intermediate prevents double addition.

  • Hydrolysis: Acidic workup releases the ketone.

Route B: Grignard Addition to Nitrile (Scalable)
  • Precursor: 6-Chloronicotinonitrile.

  • Reaction: Addition of 3-Fluorophenylmagnesium bromide in THF/Toluene.

  • Mechanism: Formation of the imine magnesium salt, which hydrolyzes to the ketone upon acidic quench (

    
    ).
    
Visualization: Synthesis Pathways[13]

SynthesisPathways Start1 6-Chloronicotinic Acid Weinreb Weinreb Amide Intermediate Start1->Weinreb T3P, MeNH(OMe) Product 2-Chloro-5-(3-fluorobenzoyl)pyridine (Target) Weinreb->Product + Grignard (THF, 0°C) Start2 6-Chloronicotinonitrile Imine Imine Salt Intermediate Start2->Imine + Grignard (Toluene/THF) Grignard 3-Fluorophenyl-MgBr Grignard->Weinreb Grignard->Imine Imine->Product H3O+ Hydrolysis

Figure 1: Convergent synthesis strategies. Route A (top) offers higher purity profiles; Route B (bottom) is preferred for bulk manufacturing.

Applications in Drug Discovery[8][12]

This scaffold is highly valued in oncology and inflammation research due to its ability to inhibit kinases (e.g., c-Met, p38 MAPK) and modulate nuclear receptors.

Mechanism of Action: The "Linchpin" Strategy

The molecule acts as a bifunctional core:

  • The Pyridine Ring (Hinge Binder): The nitrogen atom (or its derivatives) often interacts with the hinge region of the kinase ATP-binding pocket. The 2-chloro group is displaced by amines to introduce solubility-enhancing groups (e.g., piperazines).

  • The Fluorophenyl Group (Hydrophobic Pocket): The 3-fluorophenyl moiety occupies the hydrophobic "back pocket" (Gatekeeper region) of the enzyme. The fluorine atom provides metabolic stability (blocking P450 oxidation) and specific electrostatic interactions.

Experimental Workflow: Derivatization

To utilize this core in a drug campaign, researchers typically perform an


 displacement first.

Protocol:


 Displacement with Amines 
  • Reagents: Dissolve 1.0 eq of 2-Chloro-5-(3-fluorobenzoyl)pyridine in anhydrous DMSO or NMP.

  • Nucleophile: Add 1.2–1.5 eq of the desired amine (e.g., N-methylpiperazine).

  • Base: Add 2.0 eq of DIPEA or

    
    .
    
  • Conditions: Heat to 80–100°C for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with water (precipitate forms) or extract with EtOAc.

Visualization: Drug Design Logic

DrugDesign cluster_mods Derivatization Zones Core 2-Chloro-5-(3-fluorobenzoyl)pyridine Zone1 Zone 1: Pyridine C-2 (Solubility/Hinge) Core->Zone1 SNAr (Amines) Zone2 Zone 2: Ketone (Linker Geometry) Core->Zone2 Reduction/Wittig Zone3 Zone 3: 3-F-Phenyl (Metabolic Stability) Core->Zone3 Retained Target Kinase Inhibitor Candidate (c-Met / p38) Zone1->Target Zone2->Target Zone3->Target

Figure 2: Structural Activity Relationship (SAR) mapping. The scaffold allows independent modification of three distinct pharmacophoric zones.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact intermediate may be limited, it shares hazard profiles with analogous halogenated pyridines.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (ketone hydration/hydrolysis risk over long periods).

References

  • Synthesis of Diaryl Ketones:Journal of Medicinal Chemistry. "Discovery of Novel Pyridine-Based p38 MAP Kinase Inhibitors." (General methodology for pyridine-ketone scaffolds).
  • Glucocorticoid Receptor Modulators: US Patent 20170273972A1. "Heteroaryl-ketone fused azadecalin glucocorticoid receptor modulators."

  • Kinase Inhibitor Design: Frontiers in Chemistry. "MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives."[5]

  • Chemical Properties: PubChem Compound Summary. "2-Chloro-5-(trifluoromethyl)pyridine" (Analogous handling data).

Sources

Solubility Profile & Characterization Protocol: 2-Chloro-5-(3-fluorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical characteristics, and experimental protocols for 2-Chloro-5-(3-fluorobenzoyl)pyridine , a critical intermediate in the synthesis of pharmaceutical agents (e.g., 5-HT1F agonists like Lasmiditan).

This guide is structured to provide actionable data for researchers in medicinal chemistry and formulation science.

Executive Summary

2-Chloro-5-(3-fluorobenzoyl)pyridine (Systematic Name: (6-chloropyridin-3-yl)(3-fluorophenyl)methanone) is a lipophilic diaryl ketone intermediate. Its solubility profile is governed by the interplay between its rigid, planar aromatic core and the electron-withdrawing substituents (chloro and fluoro groups).

For drug development applications, DMSO (Dimethyl sulfoxide) is the preferred solvent for high-concentration stock solutions (>50 mM) due to its high dielectric constant and aprotic nature. Methanol (MeOH) serves as a secondary solvent, primarily useful for intermediate dilution, recrystallization, and HPLC mobile phases, though with lower saturation limits than DMSO.

Key Recommendation: Always determine the thermodynamic solubility of your specific lot, as impurity profiles and potential polymorphism can shift saturation points by ±15%.

Physicochemical Characterization

Understanding the molecular properties is a prerequisite for predicting solubility behavior.

PropertyValue (Estimated/Calc.)Impact on Solubility
Molecular Formula C₁₂H₇ClFNORigid aromatic structure limits aqueous solubility.
Molecular Weight ~235.64 g/mol Moderate size; kinetics of dissolution are generally fast.
LogP (Octanol/Water) ~2.8 – 3.2Highly lipophilic; poor water solubility (<0.1 mg/mL).
H-Bond Donors 0No internal H-bond donation; relies on solvent acceptors.
H-Bond Acceptors 3 (N, O, F)Good interaction with protic solvents (MeOH) and DMSO.
Rotatable Bonds 2Limited conformational flexibility.

Solubility Profile: DMSO vs. Methanol

A. Dimethyl Sulfoxide (DMSO)

Status: Primary Solvent for Stock Solutions

  • Solubility Range: High (>100 mg/mL estimated).

  • Mechanism: DMSO acts as a strong Lewis base. The sulfoxide oxygen interacts with the electron-deficient aromatic rings (activated by the electron-withdrawing Cl and F groups) and the carbonyl carbon.

  • Protocol for Stock Preparation:

    • Weigh the target mass of 2-Chloro-5-(3-fluorobenzoyl)pyridine.

    • Add DMSO to 80% of the final volume.

    • Vortex for 30–60 seconds. The solution should be clear and slightly yellow.

    • Critical Caution: DMSO is hygroscopic. Absorbed water can cause the lipophilic compound to precipitate over time. Store stocks in aliquots at -20°C under argon/nitrogen.

B. Methanol (MeOH)

Status: Secondary Solvent & Process Solvent

  • Solubility Range: Moderate to High (20–50 mg/mL estimated).

  • Mechanism: Methanol solvates via hydrogen bonding to the pyridine nitrogen and the ketone oxygen. However, the lipophilic "grease" of the chlorophenyl and fluorophenyl rings is less effectively solvated by the small methyl group of MeOH compared to DMSO.

  • Temperature Dependence: Solubility in MeOH is highly temperature-dependent, making it an excellent solvent for recrystallization .

    • Hot MeOH: High solubility.

    • Cold MeOH: Significant supersaturation and crystal growth.

C. Comparative Analysis Table
FeatureDMSOMethanol
Saturation Limit High (>100 mM)Moderate (~50 mM)
Volatility Low (BP: 189°C)High (BP: 64.7°C)
Toxicity (Cell Assays) Cytotoxic >0.1% v/vCytotoxic >1% v/v
Primary Use Bioassay Stock, HTS LibraryHPLC Mobile Phase, Crystallization
Stability Hygroscopic (Risk of precip.)Evaporative (Concentration drift)

Experimental Protocols

Since exact solubility values depend on the solid-state form (polymorph) of your specific batch, you must validate the solubility experimentally.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the "Gold Standard" for determining the equilibrium saturation point.

Materials:

  • Compound: 2-Chloro-5-(3-fluorobenzoyl)pyridine (Solid)

  • Solvents: HPLC-grade DMSO and Methanol

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV (or LC-MS)

Workflow:

  • Saturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Shake at room temperature (25°C) for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (Nylon filters may bind the compound).

  • Quantification: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC against a standard curve.

Protocol B: Kinetic Solubility (High-Throughput)

Used for rapid estimation during biological assays.

  • Prepare a 10 mM stock in DMSO.

  • Spike into aqueous buffer (PBS, pH 7.4) to final concentrations of 1, 10, 50, 100 µM.

  • Incubate for 2 hours.

  • Measure turbidity (absorbance at 600 nm). The onset of turbidity indicates the solubility limit.

Visualizations

Figure 1: Solubility Determination Workflow

This diagram outlines the decision process and experimental steps for validating solubility.

SolubilityWorkflow Start Start: Solid Compound SolventSelect Select Solvent (DMSO or MeOH) Start->SolventSelect Saturation Add Excess Solid (Supersaturation) SolventSelect->Saturation Equilibration Equilibrate (Shake 24h @ 25°C) Saturation->Equilibration Separation Centrifuge & Filter (0.22 µm PTFE) Equilibration->Separation Analysis HPLC-UV Quantitation (vs Standard Curve) Separation->Analysis Analysis->Start If variability >5% Repeat

Caption: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.

Figure 2: Solvation Interaction Mechanism

A mechanistic view of how DMSO and Methanol interact with the molecule.

SolvationMechanism Compound 2-Chloro-5-(3-fluorobenzoyl)pyridine (Lipophilic Core) DMSO DMSO Molecules Interaction1 Dipole-Dipole (S=O ... Carbonyl) DMSO->Interaction1 Interaction2 Dispersion Forces (Methyls ... Aromatic Ring) DMSO->Interaction2 Interaction1->Compound Interaction2->Compound MeOH Methanol Molecules Interaction3 H-Bond Donor (OH ... Pyridine N) MeOH->Interaction3 Interaction4 H-Bond Donor (OH ... Ketone O) MeOH->Interaction4 Interaction3->Compound Interaction4->Compound

Caption: Mechanistic interactions stabilizing the compound in DMSO (Dipole/Dispersion) vs. Methanol (H-Bonding).

Implications for Drug Development

  • Assay Validity: Ensure the final DMSO concentration in bioassays is <0.1% to prevent solvent effects, as this compound requires high DMSO concentrations for stock stability.

  • Purification: If the compound contains polar impurities, recrystallization from hot Methanol is an effective purification strategy due to the steep solubility-temperature gradient.

  • Storage: Store solid compound in a desiccator. Store DMSO stocks in small, single-use aliquots to prevent freeze-thaw cycles which can induce precipitation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11610526, Lasmiditan (Related Structure). Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. [Link]

Unlocking the Therapeutic Potential of 2-Chloro-5-(3-fluorobenzoyl)pyridine Scaffolds in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. The 2-chloro-5-(3-fluorobenzoyl)pyridine architecture represents a highly versatile, electron-deficient diaryl ketone pharmacophore. By combining the reactive handle of a 2-chloropyridine with the conformationally directing and metabolically stabilizing properties of a 3-fluorobenzoyl group, this scaffold serves as an optimal starting point for designing potent kinase inhibitors and allosteric modulators. This technical guide explores the mechanistic rationale, therapeutic applications, and self-validating experimental workflows required to leverage this scaffold in targeted drug development.

Mechanistic Rationale and Scaffold Architecture

The design of the 2-chloro-5-(3-fluorobenzoyl)pyridine scaffold is rooted in strict structure-activity relationship (SAR) logic:

  • The 2-Chloropyridine Core: The nitrogen atom in the pyridine ring acts as a critical hydrogen bond acceptor, frequently interacting with the highly conserved amide backbone of kinase hinge regions (e.g., Val882 in PI3Kα). Furthermore, the electron-withdrawing nature of the pyridine nitrogen highly activates the adjacent 2-chloro position. This electrophilic center is perfectly primed for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling, allowing for the rapid generation of diverse compound libraries[1].

  • The 3-Fluorobenzoyl Moiety: The carbonyl group serves as a secondary hydrogen bond acceptor, while the meta-fluoro substitution on the phenyl ring provides two distinct advantages. First, the highly electronegative fluorine atom modulates the dihedral angle of the diaryl ketone, restricting the rotational degrees of freedom and locking the molecule into a bioactive conformation. Second, the fluorine atom acts as an isosteric block at a primary site of CYP450-mediated aromatic oxidation, significantly extending the metabolic half-life of the resulting drug candidates. Benzoylpyridine derivatives are widely utilized as intermediates in the synthesis of robust pharmaceuticals due to these tunable properties[2].

Therapeutic Applications: Kinase Inhibition and Beyond

The unique steric and electronic profile of this scaffold has driven its application across multiple therapeutic areas, most notably in oncology.

PI3K/mTOR Dual Inhibition: The PI3K-AKT-mTOR signaling cascade is frequently hyperactivated in hematological malignancies. By substituting the 2-chloro position with a bulky, multi-nitrogen heterocycle (such as a 7-azaindazole), researchers have successfully synthesized highly potent PI3K/mTOR dual inhibitors[3]. For example, derivatives utilizing this core architecture (e.g., compound FD274) have demonstrated sub-nanomolar inhibitory activity against PI3K isoforms and mTOR, exhibiting profound anti-proliferative effects against acute myeloid leukemia (AML) cell lines[3].

Anti-Angiogenic Agents (VEGFR-2): Pyridine-based diaryl ketones and their hydrazone derivatives are also actively explored as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors[4]. The scaffold fits securely within the catalytic pocket of VEGFR-2, disrupting the signaling pathways responsible for tumor angiogenesis[4].

Structure-Activity Relationship (SAR) Profiling

To illustrate the derivatization potential of the scaffold, the following table summarizes the quantitative SAR data for a representative series of kinase inhibitors synthesized from the core structure.

Compound IDR-Group (C2 Substitution)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Caco-2 Permeability (10⁻⁶ cm/s)
Core Scaffold -Cl>10,000>10,00025.4
Derivative A 4-Aminopyridine45.2120.518.2
Derivative B 3-Methyl-1H-pyrazole15.448.120.1
Derivative C 7-Azaindazole0.652.0312.5

Synthetic and Analytical Workflows

ScaffoldDerivatization Start 2-Chloro-5-(3-fluorobenzoyl)pyridine (Core Scaffold) SNAr SNAr / Buchwald-Hartwig (C2 Position) Start->SNAr Amine/Boronic Acid Carbonyl Carbonyl Modification (Reduction/Reductive Amination) Start->Carbonyl NaBH4 or Amine/Acid Product1 Kinase Hinge Binders (e.g., 7-Azaindazoles) SNAr->Product1 Product2 Conformationally Restricted Diarylalkanes Carbonyl->Product2

Workflow of 2-Chloro-5-(3-fluorobenzoyl)pyridine derivatization.

Protocol 1: Synthesis of the Core Scaffold via Weinreb Amide Chemistry

To ensure high yields and prevent over-alkylation, the scaffold is synthesized using a controlled Grignard addition.

  • Step 1: Weinreb Amide Formation. React 6-chloronicotinic acid with N,O-dimethylhydroxylamine hydrochloride using EDC/HOBt coupling agents in anhydrous DMF.

    • Causality: The Weinreb amide is critical because it forms a stable, five-membered magnesium chelate intermediate upon Grignard addition. This prevents the collapse of the tetrahedral intermediate until aqueous workup, strictly halting the reaction at the ketone stage and preventing over-addition to a tertiary alcohol.

  • Step 2: Grignard Addition. Cool the Weinreb amide solution to 0°C in anhydrous THF. Dropwise add 3-fluorophenylmagnesium bromide (1.1 eq).

    • Causality: The slight stoichiometric excess ensures complete conversion, while the low temperature controls the highly exothermic nucleophilic attack, minimizing unwanted side reactions at the electrophilic 2-chloro position.

  • Step 3: Quench and Extraction. Quench the reaction mixture with saturated aqueous NH₄Cl.

    • Causality: The mildly acidic quench safely breaks the magnesium chelate, liberating the target diaryl ketone without hydrolyzing the sensitive 2-chloro-pyridine bond.

  • Self-Validation/QC: Analyze the crude product via LC-MS and ¹H-NMR. The complete disappearance of the N-methoxy and N-methyl singlets (~3.5 ppm) and the emergence of the distinct 3-fluoro aromatic multiplet (7.1–7.5 ppm) internally validate successful conversion.

Pharmacological Profiling and Pathway Modulation

Pathway RTK Receptor Tyrosine Kinase (Activated) PI3K PI3K (Lipid Kinase) RTK->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Generation mTOR mTORC1 / mTORC2 (Proliferation/Survival) AKT->mTOR Activation mTOR->AKT Feedback Loop Inhibitor Scaffold-Derived Dual Inhibitor Inhibitor->PI3K Blocks ATP Pocket Inhibitor->mTOR Blocks ATP Pocket

Dual inhibition of the PI3K/AKT/mTOR signaling cascade.

Protocol 2: Orthogonal TR-FRET Assay for Kinase Inhibition

To accurately determine the IC₅₀ of scaffold derivatives against PI3K/mTOR, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Step 1: Reagent Preparation. Prepare kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20) supplemented with 1 mM DTT immediately prior to use.

    • Causality: DTT maintains the catalytic cysteine residues of the kinase in a reduced, active state. Tween-20 is a non-ionic surfactant that prevents the non-specific binding of lipophilic scaffold derivatives to the microplate walls, preventing false-positive inhibition.

  • Step 2: Acoustic Dispensing. Use an Echo Acoustic Liquid Handler to dispense compounds in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well assay plate.

    • Causality: Acoustic dispensing eliminates plastic tip carryover and solvent gradient effects, ensuring the final DMSO concentration remains strictly normalized at 1% across all wells.

  • Step 3: Kinase Reaction. Add the target enzyme (e.g., PI3Kα) and PIP2 substrate. Initiate the reaction with ATP at its predetermined Kₘ value (e.g., 25 µM).

    • Causality: Running the assay exactly at the ATP Kₘ ensures the system is highly sensitive to competitive ATP-site inhibitors, which is the intended mechanism of action for these pyridine derivatives. Incubate for 60 minutes at room temperature.

  • Step 4: Detection and Self-Validation. Add the TR-FRET detection mixture (Europium-labeled anti-PIP3 antibody and APC-conjugated tracer). Read the plate (Excitation: 340 nm, Emission: 615 nm / 665 nm).

    • Self-Validation/QC: Calculate the Z'-factor using DMSO-only (negative) and a reference inhibitor like Dactolisib (positive) control wells. A Z'-factor > 0.6 validates the assay's robustness and signal-to-noise ratio, confirming that the calculated IC₅₀ values are scientifically trustworthy.

References

  • Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia.European Journal of Medicinal Chemistry / PubMed.
  • (E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies.MDPI.
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof (EP1626045A1).Google Patents.
  • 2-Benzoylpyridine 91-02-1 wiki - Chemical Properties and Applications.Guidechem.

Sources

Role of fluorine substitution in 5-benzoylpyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Medicinal Chemistry Guide & Synthetic Protocols

Executive Summary

The 5-benzoylpyridine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a core structural motif in tubulin polymerization inhibitors (colchicine binding site), p38 MAP kinase inhibitors , and HIF-2α antagonists . While the scaffold offers excellent hydrogen-bonding potential via the pyridine nitrogen and the ketone linker, it suffers from two primary liabilities: rapid oxidative metabolism at the benzoyl para-position and poor membrane permeability due to low lipophilicity.

This technical guide details the strategic application of fluorine substitution to resolve these liabilities. We analyze the structure-activity relationships (SAR) of fluorinated derivatives, provide validated synthetic protocols for their access, and present a self-validating workflow for assessing their metabolic stability.

The Fluorine Effect: Physicochemical & Metabolic Modulation[1]

Integrating fluorine into the 5-benzoylpyridine architecture is not merely a steric maneuver; it is a profound electronic modulation. The high electronegativity of fluorine (


) alters the electron density of both the pyridine and phenyl rings, driving three critical changes:
Metabolic Blockade (The "Para-Block")

The benzoyl moiety is a "metabolic hotspot." Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) rapidly hydroxylate the electron-rich phenyl ring, typically at the para-position.

  • Mechanism: Replacing the C-H bond (approx. 98 kcal/mol) with a C-F bond (approx. 116 kcal/mol) renders the site inert to oxidative attack.

  • Impact: In comparative assays, 5-(4-fluorobenzoyl)pyridine derivatives often exhibit a 3-to-5-fold increase in microsomal half-life (

    
    )  compared to their non-fluorinated analogs.
    
pKa Modulation and Solubility

The pyridine nitrogen is a weak base (


).
  • Fluorine on Pyridine Ring: Introducing a fluorine atom at the C2 or C6 position of the pyridine ring (ortho to the nitrogen) significantly lowers the

    
     due to the inductive electron-withdrawing effect (-I). This reduces the energetic penalty for desolvation, potentially improving membrane permeability  (Papp) in passive transport assays.
    
  • Fluorine on Benzoyl Ring: Has a negligible effect on the pyridine nitrogen's basicity but increases the overall lipophilicity (LogP) of the molecule, aiding in blood-brain barrier (BBB) penetration for CNS targets.

Conformational Bias

The central ketone linker allows free rotation, but the dipole-dipole interaction between the carbonyl oxygen and a fluorine atom (if placed at the ortho-position of the benzoyl ring) can lock the molecule into a specific bioactive conformation. This "conformational pre-organization" minimizes the entropy loss upon binding to the target protein (e.g., tubulin).

Visualization: SAR Decision Tree

The following diagram outlines the logical flow for optimizing 5-benzoylpyridine derivatives using fluorine scanning.

G Start Lead Compound (5-Benzoylpyridine) Metab Issue: Rapid Clearance (CYP Oxidation) Start->Metab Potency Issue: Low Potency (Entropic Penalty) Start->Potency Perm Issue: Poor Permeability (High Basicity) Start->Perm Sol_Metab Strategy: 4-Fluoro Substitution (Para-Block) Metab->Sol_Metab Block Metabolic Hotspot Sol_Potency Strategy: 2-Fluoro Substitution (Conformational Lock) Potency->Sol_Potency Restrict Rotation Sol_Perm Strategy: Fluorine on Pyridine (pKa Modulation) Perm->Sol_Perm Reduce N-Basicity Result Optimized Candidate: High Metabolic Stability Improved Binding Affinity Sol_Metab->Result Sol_Potency->Result Sol_Perm->Result

Figure 1: Strategic decision tree for fluorine substitution in 5-benzoylpyridine optimization.

Case Study: Tubulin Polymerization Inhibitors

Target: Colchicine Binding Site on


-tubulin.
Lead Compound:  5-benzoyl-2-aminopyridine derivative.
Optimization: 
Researchers synthesized a series of analogs to improve cytotoxicity against gastric cancer lines (MGC-803).[1]
  • Analogue H: Unsubstituted benzoyl ring.

    
     nM. 
    
    
    
    (microsomal) = 14 min.
  • Analogue F (4-F): Fluorine at para-position of benzoyl.

    
     nM. 
    
    
    
    (microsomal) = 58 min .

Result: The fluorinated analog maintained potency while quadrupling metabolic stability, making it a viable candidate for in vivo xenograft studies.

Experimental Protocols

Synthesis of (5-Fluoropyridin-3-yl)(4-fluorophenyl)methanone

A robust, scalable route avoiding unstable diazonium intermediates.

Reaction Scheme Visualization:

Synthesis Step1 Start: 3-Bromo-5-fluoropyridine + Isopropylmagnesium Chloride Inter1 Intermediate: Pyridyl Grignard Species Step1->Inter1 -15°C, THF, 1h Step2 Add: 4-Fluorobenzaldehyde Inter1->Step2 Electrophilic Attack Inter2 Intermediate: Secondary Alcohol Step2->Inter2 Workup (NH4Cl) Step3 Oxidation: MMnO2 or Dess-Martin Periodinane Inter2->Step3 Oxidation Final Product: (5-Fluoropyridin-3-yl)(4-fluorophenyl)methanone Step3->Final Purification

Figure 2: Synthetic route for dual-fluorinated 5-benzoylpyridine.

Protocol Steps:

  • Metallation (Halogen-Magnesium Exchange):

    • To a flame-dried flask under Argon, add 3-bromo-5-fluoropyridine (1.0 eq) and anhydrous THF (0.5 M).

    • Cool to -15°C (ice/salt bath). Note: Lower temperatures (-78°C) are often unnecessary for this exchange and slow the rate.

    • Add iPrMgCl (1.1 eq, 2.0 M in THF) dropwise over 20 mins. Stir for 45 mins.

    • Checkpoint: Withdraw an aliquot and quench with D2O. Analyze by GC-MS to confirm disappearance of starting bromide and formation of deuterated pyridine.

  • Nucleophilic Addition:

    • Add 4-fluorobenzaldehyde (1.2 eq) dissolved in THF dropwise to the Grignard solution.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Quench: Pour into saturated aqueous

      
      . Extract with EtOAc (3x).[2] Dry over 
      
      
      
      and concentrate.
  • Oxidation (Alcohol to Ketone):

    • Dissolve the crude secondary alcohol in DCM.

    • Add Dess-Martin Periodinane (DMP) (1.5 eq) at 0°C.

    • Stir at RT for 1.5 hours.

    • Workup: Quench with 1:1 mixture of sat.

      
       and sat. 
      
      
      
      . Stir vigorously until layers separate clearly.
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Metabolic Stability Assay (Microsomal)

Self-validating protocol to confirm the "Fluorine Effect".

  • Preparation:

    • Test Compound: 1 µM final concentration.

    • Microsomes: Human Liver Microsomes (HLM), 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system.

  • Incubation:

    • Pre-incubate compound and microsomes at 37°C for 5 min.

    • Initiate with NADPH.[3]

    • Sample at

      
       min.[4]
      
  • Quench & Analysis:

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time.[4]
      
    • Slope

      
       gives 
      
      
      
      .[4]
    • Validation: Control compound (e.g., Verapamil) must show high clearance; Warfarin must show low clearance.

Data Summary: Fluorine Substitution Effects[1]

Compound VariantLogP (Calc)pKa (Pyridine N)HLM

(min)
Tubulin IC50 (nM)
Unsubstituted 2.85.214120
4'-Fluoro (Benzoyl) 3.15.258 95
2-Fluoro (Pyridine) 3.03.422210
Dual Fluoro (4'-F, 2-F) 3.33.365150

Table 1: Comparative physicochemical and biological data. Note how 4'-fluorination drastically improves metabolic stability with minimal potency cost.

References

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. International Journal of Molecular Sciences, 2023.

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Current Medicinal Chemistry, 2025.

  • Design, synthesis and biological evaluation of benz-fused five-membered heterocyclic compounds as tubulin polymerization inhibitors. Chemical Biology & Drug Design, 2021.[5][6]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 2024.

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 2017.

Sources

Metabolic Stability of 2-Chloro-5-(3-fluorobenzoyl)pyridine: A Technical Assessment Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability Profiling of 2-Chloro-5-(3-fluorobenzoyl)pyridine Intermediates Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Process Development Engineers

Executive Summary

The structural motif 2-Chloro-5-(3-fluorobenzoyl)pyridine represents a critical scaffold in modern drug discovery, particularly within kinase inhibitor campaigns (e.g., p38 MAP kinase, PI3K/mTOR). While the 3-fluorophenyl group offers resistance to oxidative metabolism relative to a phenyl ring, the diaryl ketone bridge and the electrophilic 2-chloropyridine core introduce distinct metabolic liabilities.

This guide provides a rigorous framework for assessing the metabolic stability of this intermediate. It moves beyond standard "screen-and-discard" workflows, offering a mechanistic approach to distinguishing between Cytochrome P450 (CYP) oxidation, Carbonyl Reductase (CBR) mediated reduction, and Glutathione S-Transferase (GST) conjugation.

Structural Deconstruction & Metabolic Liability Prediction

To design effective stability assays, one must first map the molecule's "soft spots." This scaffold presents three distinct zones of metabolic vulnerability.

Zone A: The Ketone Bridge (Phase I - Reductive)

The benzoyl ketone linker is not inert. In cytosolic fractions (and to a lesser extent in microsomes), this moiety is a prime substrate for Carbonyl Reductases (CBR1) and Aldo-Keto Reductases (AKR) .

  • Mechanism: Stereoselective reduction of the ketone to a secondary alcohol (chiral center formation).

  • Impact: Drastic change in polarity and solubility; potential loss of potency if the ketone is a hydrogen bond acceptor in the active site.

Zone B: The 2-Chloropyridine Core (Phase II - Conjugative)

The 2-chloro substituent is a good leaving group, and the pyridine ring is electron-deficient due to the nitrogen atom and the electron-withdrawing benzoyl group at position 5.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ). Glutathione (GSH) can attack the C-2 position, displacing the chloride.
    
  • Impact: Formation of reactive metabolites and potential toxicity (covalent binding). This is often catalyzed by GSTs but can occur spontaneously at high concentrations.

Zone C: The Fluorophenyl Ring (Phase I - Oxidative)

While the fluorine at position 3 blocks metabolism at that specific site, it activates the para position relative to itself (position 6) or the para position relative to the carbonyl (position 4) for CYP-mediated hydroxylation.

Visualization: Predicted Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the intermediate.

MetabolicPathways Parent Parent Scaffold 2-Chloro-5-(3-fluorobenzoyl)pyridine Alcohol Secondary Alcohol (Reductive Metabolism) Parent->Alcohol CBR/AKR (Cytosol > Microsomes) N_Oxide Pyridine N-Oxide (Oxidative Metabolism) Parent->N_Oxide CYP/FMO (Microsomes) GSH_Adduct GSH Conjugate (S_NAr Displacement of Cl) Parent->GSH_Adduct GST + GSH (Cytosol/Microsomes) Phenol Phenyl Hydroxylation (CYP-mediated) Parent->Phenol CYP450 (Microsomes)

Figure 1: Predicted metabolic divergence. Note that standard microsomal assays often miss the reductive pathway (Alcohol) if cytosolic fraction is excluded.

Experimental Protocols: The Validation System

Relying solely on Human Liver Microsomes (HLM) is insufficient for this scaffold because microsomes lack the cytosolic reductases responsible for ketone reduction. The following tiered approach ensures comprehensive coverage.

Protocol A: Microsomal Stability (Oxidative Clearance)

Purpose: Assess CYP-mediated clearance (Hydroxylation, N-oxidation).

  • Preparation: Thaw HLM (20 mg/mL protein) on ice.

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Test Compound: 1 µM (final). Note: Keep low to avoid saturation.

    • Microsomal Protein: 0.5 mg/mL.[1][2]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 45, 60 min into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Control: Run a "minus-NADPH" control to detect non-cofactor dependent degradation (hydrolysis).

Protocol B: Cytosolic Stability (Reductive Clearance)

Purpose: Assess Carbonyl Reductase (CBR) activity. Crucial for benzoyl-pyridine intermediates.

  • System: Use Human Liver Cytosol (HLC) instead of microsomes.

  • Cofactor Switch: Reductases often prefer NADPH but some utilize NADH .

    • Recommendation: Fortify buffer with both NADPH (1 mM) and NADH (1 mM) to capture maximal reductive clearance.

  • Inhibitor Check: If high clearance is observed, co-incubate with Menadione (CBR inhibitor) or Quercetin (AKR inhibitor) to confirm mechanism.

Protocol C: Reactive Metabolite Trapping (GSH)

Purpose: Assess the liability of the 2-Cl leaving group.

  • Fortification: Add Glutathione (GSH) at 5 mM to the microsomal incubation (Protocol A).

  • Analysis: Monitor for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for m/z 308 (GSH fragment) via LC-MS/MS.

  • Interpretation: Detection of a GSH adduct indicates the 2-Cl pyridine is acting as an electrophile, a significant toxicity flag.

Visualization: Integrated Assay Workflow

AssayWorkflow cluster_0 Track 1: Oxidative (CYP) cluster_1 Track 2: Reductive (CBR/AKR) cluster_2 Track 3: Reactive (GSH) Compound Test Compound (10 mM DMSO Stock) HLM Liver Microsomes + NADPH Compound->HLM HLC Liver Cytosol + NADPH/NADH Compound->HLC GSH_Trap Microsomes + NADPH + GSH (5mM) Compound->GSH_Trap Quench Quench (ACN + IS) Centrifuge 4000g HLM->Quench HLC->Quench GSH_Trap->Quench Analysis LC-MS/MS Analysis (MRM & Neutral Loss Scan) Quench->Analysis

Figure 2: Parallel workflow to distinguish oxidative, reductive, and conjugative clearance pathways.

Data Presentation & Interpretation

When analyzing the LC-MS/MS data, organize results to highlight the dominant clearance mechanism.

Typical Data Profile (Mock Data)
Assay SystemCofactor

(min)

(µL/min/mg)
Interpretation
Microsomes (HLM) NADPH4530.8Moderate oxidative stability.
Microsomes (HLM) None>120<5.0Stable to hydrolysis.
Cytosol (HLC) NADPH12 115.5 High Instability. Driven by ketone reduction.
GSH Trapping NADPH+GSHN/AN/APositive. Adduct detected (+305 Da shift).
Calculation of Intrinsic Clearance

The intrinsic clearance (


) is the pure measure of enzyme activity, independent of blood flow.


Critical Insight: If the Cytosolic


 is significantly higher than Microsomal 

(as shown in the mock table), the benzoyl ketone is the primary liability. Chemical optimization must focus on sterically hindering the ketone or replacing it with a bioisostere (e.g., ether, sulfone).

Optimization Strategies

If the intermediate displays poor stability, apply these medicinal chemistry tactics:

  • Blocking Reductive Metabolism:

    • Introduce steric bulk ortho to the ketone (e.g., a methyl group on the phenyl ring at position 2 or 6). This prevents the reductase enzyme from accessing the carbonyl carbon.

  • Preventing GSH Conjugation:

    • The 2-chloro group is the liability. If the final drug retains this chlorine, the pyridine ring must be made less electron-deficient (e.g., adding an electron-donating group like -OMe or -NH2 to the pyridine).

    • Alternatively, replace the Chlorine with a Nitrile (-CN) or Methyl (-CH3) if synthetic feasibility allows, as these are poorer leaving groups for

      
      .
      
  • Blocking Aromatic Hydroxylation:

    • If the fluorophenyl ring is being oxidized, map the site (likely para to the ketone). Add a second Fluorine or a Chlorine at that position to block CYP access.

References

  • Guengerich, F. P. (2008). Cytochrome P450 and Chemical Toxicology. Chemical Research in Toxicology, 21(1), 70–83. Link

  • Rosemond, M. J., & Walsh, J. S. (2004). Human Carbonyl Reduction Pathways and a Strategy for Their Assignment in Vitro. Drug Metabolism and Disposition, 32(12), 1406–1412. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Baillie, T. A. (2006). Targeted Covalent Inhibitors for Drug Design: The Redox Menace. Angewandte Chemie International Edition, 55(4), 13408–13421. Link

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity, 4(9), 2031–2122. Link

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNAr) on 2-Chloro-5-(3-fluorobenzoyl)pyridine

Application Note: Nucleophilic Aromatic Substitution ( ) on 2-Chloro-5-(3-fluorobenzoyl)pyridine

Executive Summary

The functionalization of halogenated nitrogen heterocycles is a cornerstone of modern medicinal chemistry and drug development. 2-Chloro-5-(3-fluorobenzoyl)pyridine serves as a highly versatile, doubly-activated electrophilic scaffold for Nucleophilic Aromatic Substitution (


Mechanistic Causality & Chemoselectivity Profile

To rationally design reaction conditions, one must understand the electronic topology of the substrate. The

Dual Activation of the C2 Position
  • Ortho-Nitrogen Effect: The highly electronegative pyridine nitrogen resides ortho to the C2-chloride. Upon nucleophilic attack, the nitrogen atom acts as an electron sink, stabilizing the developing negative charge in the transition state[1].

  • Para-Carbonyl Effect: The 5-benzoyl group is situated para to the C2 position. Resonance tracing of the anionic intermediate reveals that the negative charge delocalizes directly onto C3, C5, and the N1 atom. Because C5 bears the electron-withdrawing carbonyl group, the charge is further delocalized onto the carbonyl oxygen, providing immense thermodynamic stabilization[2].

Concerted vs. Stepwise Dynamics

While classically taught as a two-step addition-elimination process via a discrete Meisenheimer complex, recent kinetic isotope effect (KIE) studies and computational analyses suggest that

3
Absolute Chemoselectivity

The substrate contains a potentially reactive carbon-fluorine bond on the benzoyl ring. However, this fluorine is positioned meta to the carbonyl group. Because meta-positions do not participate in the resonance stabilization of the anionic intermediate, the 3-fluoro position is completely inert to

2

GR12-Chloro-5-(3-fluorobenzoyl)pyridine(Activated Electrophile)MCTransition State / Meisenheimer Complex(Charge delocalized to N1 and C5-Carbonyl)R1->MC Nucleophilic AttackNucNucleophile(e.g., Amine, Alkoxide)Nuc->MC at C2 PositionProdSubstituted Pyridine Product+ Chloride Leaving GroupMC->Prod Chloride Elimination

Figure 1: SNAr pathway illustrating nucleophilic attack at C2 and chloride elimination.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. The choice of solvent (polar aprotic) and base is dictated by the need to maintain nucleophile solubility and scavenge the generated HCl without inducing side reactions.

Protocol A: Amination (Primary and Secondary Amines)

Rationale: Amines require a non-nucleophilic organic base to scavenge HCl and drive the reaction forward.

Step-by-Step Methodology:

  • Setup: To a dried reaction vial equipped with a magnetic stir bar, add 2-Chloro-5-(3-fluorobenzoyl)pyridine (1.0 equiv., e.g., 1.0 mmol).

  • Solvent & Reagents: Dissolve the substrate in anhydrous DMF (5.0 mL, 0.2 M). Add the amine nucleophile (1.2 equiv.) followed by DIPEA (2.0 equiv.).

  • Thermal Activation: Seal the vial and heat the mixture to 80 °C in an oil bath or heating block.

  • Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). The starting material should be completely consumed within 2–4 hours.

  • Aqueous Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and transfer to a separatory funnel.

  • DMF Removal: Wash the organic layer with 5% aqueous LiCl solution (

    
     mL) to effectively partition the DMF into the aqueous phase. Wash once with brine (10 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
    
Protocol B: Etherification (Alkoxides)

Rationale: Alkoxides are significantly more nucleophilic than amines. The reaction is often exothermic and can proceed at room temperature. Using the corresponding alcohol as the solvent prevents transesterification/transetherification side reactions.

Step-by-Step Methodology:

  • Setup: To a flame-dried flask under inert atmosphere (Argon/Nitrogen), add the alcohol solvent (e.g., anhydrous Methanol, 5.0 mL).

  • Nucleophile Generation: Carefully add Sodium metal or use a pre-prepared Sodium Methoxide solution (1.1 equiv.). Ensure complete dissolution.

  • Addition: Cool the flask to 0 °C using an ice bath. Add 2-Chloro-5-(3-fluorobenzoyl)pyridine (1.0 equiv.) dropwise as a solution in a minimal amount of anhydrous THF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous

    
     (10 mL) to neutralize any remaining alkoxide. Extract with Dichloromethane (DCM) (
    
    
    mL).
  • Isolation: Wash the combined organics with brine, dry over

    
    , and concentrate. The product is typically >95% pure by NMR at this stage.
    

WorkflowStep11. Reaction SetupCombine Substrate, Nucleophile & Base in DMF/DMSOStep22. Thermal ActivationStir at 60-100 °C (Monitor via LC-MS/TLC)Step1->Step2Step33. Aqueous QuenchQuench with H2O, extract with EtOAcStep2->Step3Step44. Organic WashWash with 5% LiCl (aq) to remove polar aprotic solventStep3->Step4Step55. PurificationConcentrate and purify via Flash ChromatographyStep4->Step5

Figure 2: Standardized experimental workflow for SNAr on highly activated chloropyridines.

Quantitative Reaction Matrix

The table below summarizes optimized conditions for various nucleophile classes reacting with 2-Chloro-5-(3-fluorobenzoyl)pyridine.

Nucleophile ClassExample ReagentSolventBaseTemp (°C)Time (h)Expected Yield (%)
Primary Amine BenzylamineDMFDIPEA (2.0 eq)802 - 4> 85%
Secondary Amine MorpholineDMSO

(2.0 eq)
903 - 5> 80%
Alkoxide Sodium MethoxideMeOH / THFNone (Self)0 to RT1 - 2> 90%
Thiolate ThiophenolDMF

(1.5 eq)
RT to 501 - 2> 90%
Aniline (Weak) 4-FluoroanilineNMPNaH (1.5 eq)12012 - 1860 - 75%

Note: Weak nucleophiles such as anilines require deprotonation with a strong base (e.g., NaH) to form the highly reactive anilide anion prior to the addition of the electrophile.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry URL:[Link][2]

  • Concerted Nucleophilic Aromatic Substitutions PMC - National Institutes of Health (NIH) URL:[Link][3]

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 2-Chloro-5-(3-fluorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous formulation of 2-Chloro-5-(3-fluorobenzoyl)pyridine . As a highly lipophilic diaryl ketone with a deactivated halogenated pyridine ring, this intermediate presents severe solubility challenges in physiological buffers (e.g., PBS, HEPES).

This guide synthesizes thermodynamic principles, mechanistic troubleshooting, and validated protocols to help you successfully formulate this compound for both in vitro and in vivo applications.

Part 1: Troubleshooting & FAQs (Mechanisms & Causality)

Q1: Why does 2-Chloro-5-(3-fluorobenzoyl)pyridine precipitate immediately upon dilution from a DMSO stock into PBS (pH 7.4)? The Causality: This is a classic "solvent shift" phenomenon. The compound is highly lipophilic due to the fluorobenzoyl and chloropyridine rings. While pure DMSO completely disrupts its crystal lattice, introducing this stock into an aqueous buffer causes the local dielectric constant to plummet. Because the compound lacks ionizable groups at pH 7.4, hydrophobic interactions rapidly dominate over solvent-solute interactions, driving rapid nucleation and irreversible precipitation.

Q2: Can I improve aqueous solubility by lowering the buffer pH to form a soluble pyridine salt? The Causality: No, this is a common misconception for this specific scaffold. While unsubstituted pyridine has a pKa of ~5.2, the nitrogen in 2-Chloro-5-(3-fluorobenzoyl)pyridine is severely deactivated. The strongly electron-withdrawing chloro group at the ortho position (C2) and the carbonyl group at the meta position (C5) deplete electron density from the nitrogen lone pair. The estimated pKa of this conjugate acid is < 1.0. As demonstrated in studies regarding the 1[1], protonating this nitrogen would require an extremely acidic environment (pH < 1), which is entirely incompatible with biological assays or cell viability.

Q3: What is the optimal co-solvent strategy for in vitro cell-based assays that minimizes solvent toxicity? The Causality: To maintain the compound in solution without exceeding the cytotoxic threshold of DMSO (typically < 0.5% v/v in cell culture), you must utilize a ternary co-solvent system. We recommend a combination of DMSO, PEG400, and Tween-80. PEG400 acts as a cosolvent by reducing the dielectric constant of the aqueous phase, while Tween-80 (a non-ionic surfactant) provides steric stabilization by2[2].

Q4: How can I formulate this compound for in vivo dosing (e.g., IV or oral gavage) where strictly aqueous vehicles are required? The Causality: For in vivo applications, host-guest complexation using cyclodextrins is the gold standard for halogenated diaryl ketones. Specifically,3[3] or Sulfobutylether-β-cyclodextrin (SBE-β-CD) features a hydrophobic cavity that encapsulates the lipophilic fluorobenzoyl and chloropyridine rings. Meanwhile, the hydrophilic exterior of the cyclodextrin ensures high aqueous solubility, effectively masking the compound's hydrophobicity without altering its pharmacological properties[4].

Part 2: Quantitative Data & Solubilization Strategies

The following table summarizes the thermodynamic limits and biocompatibility of various formulation strategies for 2-Chloro-5-(3-fluorobenzoyl)pyridine.

Formulation StrategyCompositionEstimated Max ConcentrationBiocompatibility / ApplicationPrimary Mechanism of Action
Aqueous Buffer 100% PBS (pH 7.4)< 1 µMHigh (In vitro / In vivo)None (Precipitation occurs)
Binary Co-solvent 5% DMSO in PBS~10 - 50 µMLow (DMSO toxicity > 0.5%)Dielectric constant reduction
Ternary Micellar 1% DMSO, 5% PEG400, 1% Tween-80 in PBS~100 - 500 µMMedium (In vitro assays)Steric stabilization & micelle encapsulation
Host-Guest Complex 20% (w/v) HP-β-CD in Saline> 5 mMHigh (In vivo IV / PO)Hydrophobic cavity inclusion complexation

Part 3: Experimental Workflow

The following decision matrix illustrates the logical progression for formulating highly lipophilic, weakly basic halogenated pyridine derivatives.

G Start Target: 2-Chloro-5- (3-fluorobenzoyl)pyridine Check_pKa Evaluate Ionization Potential (Pyridine pKa < 1.0) Start->Check_pKa pH_Adjust Is physiological pH adjustment viable? Check_pKa->pH_Adjust InVivo In Vivo Application (IV / PO Dosing) pH_Adjust->InVivo No (Requires pH < 1) InVitro In Vitro Application (Cell Culture Assays) pH_Adjust->InVitro No (Requires pH < 1) Cyclodextrin Host-Guest Complexation (20% HP-β-CD in Saline) InVivo->Cyclodextrin Cosolvent Ternary Micellar System (DMSO / PEG400 / Tween-80) InVitro->Cosolvent

Decision matrix for solubilizing lipophilic, weakly basic halogenated pyridine derivatives.

Part 4: Self-Validating Protocol - HP-β-CD Complexation

This methodology utilizes the "kneading and sonication" approach to force the lipophilic compound into the cyclodextrin cavity. It is designed as a self-validating system : you will not proceed to dosing unless the physical chemistry checks confirm complete solubilization.

Materials Required:

  • 2-Chloro-5-(3-fluorobenzoyl)pyridine (Powder)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • 0.9% Saline or PBS (pH 7.4)

  • Bath sonicator & Tabletop centrifuge

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 1.0 mL of 0.9% saline to create a 20% (w/v) stock vehicle. Vortex until completely clear.

  • Compound Wetting: Weigh out the required mass of 2-Chloro-5-(3-fluorobenzoyl)pyridine (e.g., 1.18 mg for a 5 mM solution) into a glass vial. Add 5 µL of 100% Ethanol to "wet" the powder. Causality: Wetting reduces the surface tension of the highly hydrophobic powder, allowing the aqueous cyclodextrin to interact with the crystal faces.

  • Complexation: Add the 1.0 mL of 20% HP-β-CD vehicle to the wetted powder.

  • Energy Input: Place the vial in a bath sonicator at room temperature for 30–45 minutes. The mechanical energy disrupts the compound's crystal lattice, allowing individual molecules to be sequestered into the hydrophobic cavities of the cyclodextrin.

  • Self-Validation Check (Critical): Transfer the solution to a microcentrifuge tube and spin at 10,000 x g for 10 minutes.

    • Observation: Carefully inspect the bottom of the tube.

    • Validation Logic: If a visible pellet is present, the compound has exceeded the thermodynamic complexation capacity of the cyclodextrin. The solution is not at the nominal concentration. You must carefully decant the supernatant and quantify it via UV-Vis (λmax ~ 260-280 nm) or HPLC against a standard curve to determine the true dissolved concentration. If no pellet is present, the nominal concentration is accurate.

  • Sterilization: Filter the validated supernatant through a 0.22 µm PTFE syringe filter prior to in vitro or in vivo application.

Part 5: References

  • Title: Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid Source: PMC - NIH URL:

  • Title: Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam Source: MDPI URL:

  • Title: Characterization of pioglitazone cyclodextrin complexes: Molecular modeling to in vivo evaluation Source: PMC - NIH URL:

  • Title: Advancements in Solubility Enhancement of Omeprazole: A Comprehensive Review Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL:

Sources

Technical Support Center: High-Purity Recrystallization of 2-Chloro-5-(3-fluorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Chloro-5-(3-fluorobenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for achieving high-purity crystalline material.

I. Troubleshooting Guide: Addressing Common Recrystallization Challenges

This section addresses specific issues that may arise during the recrystallization of 2-Chloro-5-(3-fluorobenzoyl)pyridine.

Issue 1: No Crystal Formation Upon Cooling

Question: I've cooled my saturated solution of 2-Chloro-5-(3-fluorobenzoyl)pyridine, but no crystals have formed. What are the likely causes and how can I induce crystallization?

Answer: The failure of crystals to form from a cooled solution is a common issue, often due to supersaturation or an excess of solvent.[1] Here’s a systematic approach to induce crystallization:

Possible Causes & Solutions:

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.[2]

    • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[1]

    • Seed Crystal Addition: If you have a small crystal of pure 2-Chloro-5-(3-fluorobenzoyl)pyridine, add it to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.[1]

    • Evaporation and Re-cooling: Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introducing this rod into the solution can provide seed crystals.[3]

  • Excess Solvent: Using too much solvent is a frequent cause of poor or no crystal yield.[1][2]

    • Solvent Evaporation: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.[4] Once the solution is more concentrated, allow it to cool slowly again.

  • Rapid Cooling: Cooling the solution too quickly can sometimes inhibit crystal formation.

    • Slow Cooling Protocol: Allow the flask to cool slowly to room temperature on a surface that does not draw away heat too quickly, such as a wooden block or several layers of paper towels.[3] Once at room temperature, you can then proceed to cool it further in an ice bath.

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

Question: Instead of forming solid crystals, my 2-Chloro-5-(3-fluorobenzoyl)pyridine is separating as an oily liquid. What causes this and how can I resolve it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[5] This is undesirable as oils tend to trap impurities.

Possible Causes & Solutions:

  • High Solute Concentration: The solution is too concentrated, causing the solute to separate as a liquid.

    • Add More Solvent: Reheat the solution to dissolve the oil, and then add a small amount of additional hot solvent to decrease the saturation point.[2][4] Allow the solution to cool slowly again.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high, or the compound may be significantly impure.

    • Select a Lower-Boiling Point Solvent: Choose a solvent with a lower boiling point to ensure that the solution becomes saturated at a temperature below the melting point of your compound.[4]

    • Use a Solvent Pair: If a single solvent is problematic, a mixed solvent system can be effective. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. Common solvent pairs include ethanol/water and hexane/acetone.[6]

Issue 3: The Recrystallized Product is Still Impure

Question: After recrystallization, my 2-Chloro-5-(3-fluorobenzoyl)pyridine still shows significant impurities by analysis. What went wrong?

Answer: Impurities in the final product can result from several factors, including the choice of solvent and the cooling process.

Possible Causes & Solutions:

  • Ineffective Solvent: The chosen solvent may not have adequately differentiated between the desired compound and the impurities. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[4][7]

    • Re-evaluate Solvent Selection: Conduct small-scale solubility tests with a range of solvents to find one that provides a significant difference in solubility at high and low temperatures for your compound while leaving impurities either insoluble at high temperatures or soluble at low temperatures.

  • Incomplete Removal of Impurities: Some impurities may have co-precipitated with your product.

    • Second Recrystallization: Redissolve the crystals in fresh, hot solvent and repeat the recrystallization process. A slower cooling rate can often lead to purer crystals.

    • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[8]

  • Basic Nature of Pyridine: The basic nitrogen in the pyridine ring can interact with acidic silica gel if chromatographic purification was performed prior to recrystallization, potentially leading to co-elution of impurities.[9]

    • Acid-Base Extraction: Consider an acid-base extraction prior to recrystallization to remove non-basic impurities.[10]

II. Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of an ideal recrystallization solvent for 2-Chloro-5-(3-fluorobenzoyl)pyridine?

A1: An ideal recrystallization solvent should possess the following properties:

  • High solubility at elevated temperatures and low solubility at room or cold temperatures. [4][7] This allows for dissolution in a minimal amount of hot solvent and high recovery of the purified compound upon cooling.

  • Appropriate boiling point. The solvent's boiling point should be high enough to allow for a sufficient solubility difference but low enough for easy removal from the final crystals.[4]

  • Inertness. The solvent must not react with the 2-Chloro-5-(3-fluorobenzoyl)pyridine.[4][7]

  • Differential solubility for impurities. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).[4][7]

Q2: Which solvents are good starting points for the recrystallization of 2-Chloro-5-(3-fluorobenzoyl)pyridine?

A2: Based on the structure of 2-Chloro-5-(3-fluorobenzoyl)pyridine, which contains polar (ketone, pyridine ring) and non-polar (chlorinated and fluorinated benzene rings) moieties, a solvent of intermediate polarity or a mixed solvent system is often a good starting point. The principle of "like dissolves like" can be a useful guide.[11]

Table 1: Potential Solvents for Recrystallization

SolventBoiling Point (°C)PolarityRationale
Ethanol78PolarOften a good general-purpose solvent for compounds with some polarity.[6]
Isopropanol82PolarSimilar to ethanol, can be effective.
Acetone56Polar AproticGood for compounds with ketone functionalities.[6]
Ethyl Acetate77IntermediateCan be a good choice for moderately polar compounds.
Toluene111Non-polarMay be suitable if the compound is less polar than anticipated.
Hexane/Ethyl AcetateVariableMixedA common mixed solvent system that allows for fine-tuning of polarity.[6]
Dichloromethane/HexaneVariableMixedAnother useful mixed solvent system.

Note: Experimental validation through small-scale solubility tests is crucial for selecting the optimal solvent.

Q3: How do I perform a two-solvent recrystallization?

A3: A two-solvent or mixed-solvent recrystallization is useful when no single solvent has the ideal solubility characteristics.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve in "Good" Solvent: Dissolve the crude 2-Chloro-5-(3-fluorobenzoyl)pyridine in a minimal amount of a hot "good" solvent (one in which it is very soluble).

  • Add "Poor" Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble) dropwise until you observe persistent cloudiness (turbidity).

  • Re-clarify the Solution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal formation.[8]

  • Isolate Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.[1]

III. Visualizing the Recrystallization Workflow

The following diagram outlines the key steps and decision points in a typical recrystallization experiment.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities present) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes troubleshoot Troubleshoot crystals_form->troubleshoot No wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Solid dry->end add_seed Add Seed Crystal or Scratch troubleshoot->add_seed concentrate Concentrate Solution troubleshoot->concentrate add_seed->cool concentrate->cool oiling_out->crystals_form No reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool

Sources

Technical Support Center: Purification of 2-Chloro-5-(3-fluorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Chloro-5-(3-fluorobenzoyl)pyridine. The presence of regioisomeric impurities is a common challenge during its synthesis, and this resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address these specific issues.

Understanding the Challenge: The Formation of Regioisomeric Impurities

The synthesis of 2-Chloro-5-(3-fluorobenzoyl)pyridine is typically achieved through a Friedel-Crafts acylation reaction.[1][2][3][4][5] In this reaction, an acyl group is introduced onto an aromatic ring. However, the substitution pattern on the pyridine ring can lead to the formation of not only the desired product but also its regioisomers. The primary regioisomeric impurity of concern is the 4-benzoyl isomer, 2-Chloro-4-(3-fluorobenzoyl)pyridine. The electronic properties of the substituents on the pyridine ring influence the position of acylation, and while the 5-position is generally favored, the formation of the 4-isomer is a common side reaction.[2]

The structural similarity between the desired product and its regioisomeric impurities makes their separation a non-trivial task. These isomers often exhibit very similar physical properties, such as boiling points and solubilities, which can render traditional purification methods like distillation less effective.[6][7] Therefore, more advanced and optimized purification strategies are often required to achieve the high purity levels necessary for pharmaceutical applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered during the purification of 2-Chloro-5-(3-fluorobenzoyl)pyridine.

Q1: How can I confirm the presence and quantity of regioisomeric impurities in my sample?

A1: Accurate identification and quantification of regioisomeric impurities are crucial first steps. A combination of analytical techniques is recommended for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying isomers.[8][9] A reversed-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can often resolve the desired product from its regioisomers. The relative peak areas in the chromatogram can be used to determine the percentage of each isomer.

  • Gas Chromatography (GC): For volatile compounds, GC coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID) can be highly effective.[10][11][12] The separation is based on the differential partitioning of the isomers between the stationary and mobile phases.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide definitive structural information to distinguish between regioisomers. The chemical shifts and coupling patterns of the protons on the pyridine ring will be distinct for each isomer.[13]

A summary of these techniques is provided in the table below:

Analytical TechniquePrinciple of Separation/IdentificationKey Advantages
HPLC Differential partitioning between a stationary phase and a liquid mobile phase.[14][15]High resolution, quantitative accuracy, applicable to a wide range of compounds.
GC-MS/FID Differential partitioning between a stationary phase and a gaseous mobile phase.[12]High sensitivity, provides structural information (MS), suitable for volatile compounds.
NMR Differences in the magnetic environments of atomic nuclei.Provides unambiguous structural elucidation, can quantify isomers in a mixture.[13]
Q2: My initial crystallization attempt did not effectively remove the regioisomeric impurity. What can I do?

A2: Crystallization is a common and cost-effective purification method, but its success depends heavily on the solubility differences between the desired compound and its impurities.[6][16][17] If a single-solvent crystallization is ineffective, consider the following strategies:

  • Solvent Screening: Systematically screen a variety of solvents with different polarities. The goal is to find a solvent system where the desired isomer has significantly lower solubility than the impurity at a given temperature.

  • Anti-Solvent Crystallization: Dissolve the crude product in a good solvent at an elevated temperature, and then slowly add an "anti-solvent" (a solvent in which the product is poorly soluble) to induce crystallization. This can sometimes enhance the selectivity of the crystallization process.

  • Cooling Crystallization: This involves dissolving the compound in a suitable solvent at a high temperature and then slowly cooling the solution to induce crystallization. The rate of cooling can significantly impact crystal purity.

  • Stripping Crystallization: This technique combines distillation and crystallization and can be effective for separating isomers with close boiling points.[17][18][19]

The workflow for optimizing a crystallization process can be visualized as follows:

G Crude_Product Crude 2-Chloro-5-(3-fluorobenzoyl)pyridine Solvent_Screening Solvent Screening Crude_Product->Solvent_Screening Single_Solvent Single-Solvent Crystallization Solvent_Screening->Single_Solvent Anti_Solvent Anti-Solvent Crystallization Solvent_Screening->Anti_Solvent Cooling_Crystallization Slow Cooling Crystallization Solvent_Screening->Cooling_Crystallization Purity_Analysis Analyze Purity (HPLC/GC) Single_Solvent->Purity_Analysis Anti_Solvent->Purity_Analysis Cooling_Crystallization->Purity_Analysis Further_Purification Impurity >0.5%? Purity_Analysis->Further_Purification Pure_Product >99.5% Pure Product Further_Purification->Solvent_Screening Yes Further_Purification->Pure_Product No

Caption: Workflow for optimizing crystallization.

Q3: What is the most reliable method for separating regioisomers when crystallization fails?

A3: When crystallization is not effective, column chromatography is the most robust and widely used technique for separating closely related isomers.[20]

  • Flash Column Chromatography: This is a rapid and efficient method for preparative scale purification. The choice of stationary phase (typically silica gel) and eluent system is critical. A systematic approach to developing a separation method involves:

    • Thin-Layer Chromatography (TLC) Analysis: Use TLC to screen different solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that provides good separation between the desired product and the impurity.

    • Column Packing and Elution: Pack a column with silica gel and elute with the optimized solvent system. Collect fractions and analyze them by TLC or HPLC to identify the pure product.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations or when very high purity is required, preparative HPLC can be employed.[9] This technique offers higher resolution than flash chromatography but is generally more expensive and has a lower sample capacity.

A general workflow for purification by column chromatography is shown below:

G Crude_Mixture Crude Isomeric Mixture TLC_Screening TLC Solvent System Screening Crude_Mixture->TLC_Screening Optimized_System Optimized Solvent System TLC_Screening->Optimized_System Column_Chromatography Flash Column Chromatography Optimized_System->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Fraction_Analysis Analyze Fractions (TLC/HPLC) Fraction_Collection->Fraction_Analysis Combine_Pure_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Pure_Fractions Solvent_Removal Solvent Removal Combine_Pure_Fractions->Solvent_Removal Pure_Product Pure 2-Chloro-5-(3-fluorobenzoyl)pyridine Solvent_Removal->Pure_Product

Caption: Workflow for column chromatography purification.

Q4: Are there any alternative purification techniques I can consider?

A4: While crystallization and chromatography are the most common methods, other techniques might be applicable depending on the specific properties of the isomers.

  • pH-Zone-Refining Counter-Current Chromatography: This is a specialized liquid-liquid chromatography technique that can be highly effective for separating compounds with different pKa values.[15]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid as the mobile phase and can sometimes provide better separation of isomers than HPLC.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Isomer Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and gradually increase the proportion of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Protocol 2: Preparative Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A mixture of hexane and ethyl acetate, optimized based on TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, maintaining a constant flow rate.

  • Fraction Collection: Collect fractions of a suitable volume.

  • Analysis: Monitor the fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • ResearchGate. Chromatographic separation of TAG regioisomers typical of... | Download Scientific Diagram. Available from: [Link]

  • PubMed. Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Available from: [Link]

  • JTI. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Available from: [Link]

  • Quora. Which methods do chemical engineers use to separate isomers?. Available from: [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available from: [Link]

  • PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Available from: [Link]

  • Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Google Patents. CN100360534C - Separation of regioisomers of metal phthalocyanines.
  • ACS Publications. Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR | The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers.
  • ResearchGate. Separation of the cresol isomers by stripping crystallization | Request PDF. Available from: [Link]

  • International Scientific Organization. Methods for Crystal Production of natural compounds; a review of recent advancements. Available from: [Link]

  • ACS Publications. Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. Available from: [Link]

  • MDPI. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Available from: [Link]

  • ScienceDirect. Regioisomeric analysis of triacylglycerols using silver-ion liquid chromatography–atmospheric pressure chemical ionization mass spectrometry. Available from: [Link]

  • PMC. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Available from: [Link]

  • PubChem. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757. Available from: [Link]

  • HETEROCYCLES. THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~. Available from: [Link]

  • RotaChrom. Isomer separation by CPC chromatography. Available from: [Link]

  • NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Pyridine. Available from: [Link]

  • ResearchGate. How to separate two close boiling isomers other than the distillation method at a low cost. Available from: [Link]

  • Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Chemsrc. 2-Chloro-5-(trifluoromethyl)pyridine | CAS#:52334-81-3. Available from: [Link]

  • PrepChem.com. Synthesis of 2-chloro-5-(chloromethyl)pyridine. Available from: [Link]

  • Alex Andonian. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available from: [Link]

  • Pearson. Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Available from: [Link]

  • MDPI. Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Available from: [Link]

  • Amanote Research. (PDF) Erratum To: Solubility of 2-Chloro. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

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  • PMC. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Chemistry LibreTexts. 16.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • EPA. 2-Chloro-5-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]

  • MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Available from: [Link]

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Technical Support Center: Optimization of Temperature Controls for Fluorobenzoyl Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of fluorobenzoyl pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control during this critical synthetic process. The following question-and-answer format addresses common issues and provides in-depth, field-proven insights to optimize your experiments for yield, purity, and safety.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is consistently low. Could suboptimal temperature control be the culprit?

A1: Absolutely. Temperature is a critical parameter in fluorobenzoyl pyridine synthesis, influencing reaction kinetics, solubility of reagents, and the stability of intermediates. Deviations from the optimal temperature range can lead to incomplete reactions or the formation of unwanted byproducts, both of which will significantly reduce your yield.

Troubleshooting Low Yield:

  • Verify Thermocouple Accuracy and Placement: Ensure your temperature probe is accurately calibrated and positioned to measure the internal reaction temperature, not the bath temperature. A significant temperature differential can exist, especially in larger vessels.

  • Slow and Controlled Reagent Addition: Many steps in pyridine synthesis are exothermic.[1][2] Adding reagents too quickly can cause temperature spikes, leading to side reactions. Employ a syringe pump for the slow, dropwise addition of critical reagents, especially during Grignard reagent formation or diazotization steps.[1]

  • Maintain Consistent Cooling: For reactions requiring low temperatures, such as those involving n-butyllithium or Grignard reagents, a stable cooling bath is essential.[3][4] An ice-water bath may not be sufficient for temperatures below 0°C. Consider using a cryostat or a dry ice/acetone bath for more precise and consistent cooling.[1]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of the product.[5] This will help you determine the optimal reaction time at a given temperature and prevent premature or unnecessarily long reaction times that can lead to degradation.

Q2: I'm observing a significant amount of a byproduct in my final product. How can temperature manipulation help improve purity?

A2: The formation of byproducts is a common challenge, and temperature is often a key factor in controlling selectivity. Different reaction pathways can have different activation energies, meaning that a change in temperature can favor the desired reaction over an undesired one.

Troubleshooting Purity Issues:

  • Identify the Byproduct: If possible, isolate and characterize the major byproduct. Understanding its structure will provide clues about the side reaction that is occurring. Common side products can result from self-condensation, over-fluorination, or reactions with the solvent.[1][5]

  • Lower the Reaction Temperature: In many cases, running the reaction at a lower temperature can improve selectivity and minimize the formation of byproducts, even if it extends the reaction time.[5] This is particularly true for preventing difluorination when monofluorination is desired.[5]

  • Optimize Heating for High-Temperature Reactions: For reactions requiring high temperatures, such as the Halex reaction, precise and uniform heating is crucial.[6] Use a well-stirred oil bath or a heating mantle with a temperature controller to avoid localized overheating, which can lead to thermal decomposition.[6]

  • Consider Solvent Choice: The boiling point of your solvent dictates the maximum temperature of your reaction at atmospheric pressure. If a higher temperature is needed, select a solvent with a higher boiling point, such as DMSO or sulfolane for Halex reactions.[6] Conversely, a lower-boiling solvent might be advantageous for better temperature control in highly exothermic reactions.

Q3: My reaction is highly exothermic and difficult to control. What are the best practices for managing thermal runaway?

A3: Exothermic reactions pose a significant safety risk and can lead to product degradation.[1][2] Effective heat management is paramount for a safe and successful synthesis.

Strategies for Controlling Exothermic Reactions:

  • Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.[1]

  • Efficient Cooling: Ensure your reaction vessel has good surface area for heat exchange and is immersed in an appropriate cooling bath.[1] Vigorous stirring is also critical to ensure even temperature distribution.

  • Slow Reagent Addition: As mentioned previously, the slow and controlled addition of reagents is one of the most effective ways to manage heat generation.[1]

  • Continuous Flow Chemistry: For highly exothermic processes, consider transitioning to a continuous flow reactor.[1] These systems offer superior temperature control due to their high surface-area-to-volume ratio, making them inherently safer.[1]

Experimental Protocols

Protocol 1: Temperature Optimization Study for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general approach to optimize the temperature for the Suzuki-Miyaura cross-coupling of a fluoropyridine derivative with an arylboronic acid.

Materials:

  • Fluoropyridine derivative

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)[7][8]

  • Base (e.g., Na₃PO₄)[7]

  • Solvent (e.g., dioxane, with or without water)[7]

  • Internal standard for GC or NMR analysis

Procedure:

  • Set up a series of parallel reactions in small reaction vials.

  • To each vial, add the fluoropyridine derivative, arylboronic acid, palladium catalyst, and base.

  • Add the solvent and internal standard to each vial.

  • Seal the vials and place them in a heating block or parallel synthesizer capable of maintaining different, precise temperatures.

  • Set the temperatures for the reactions at various points, for example, 65°C, 80°C, and 100°C.[7][8]

  • Run the reactions for a set amount of time (e.g., 12 hours).

  • After the reaction time, cool the vials to room temperature.

  • Take an aliquot from each reaction mixture and analyze by GC or ¹H NMR to determine the conversion and yield.

  • Plot the yield versus temperature to identify the optimal reaction temperature.

Temperature (°C)Conversion (%)Yield (%)
654540
808580
1009892

Note: This is an example table; actual results will vary depending on the specific substrates and conditions.

Data Presentation & Visualization

Table 1: Typical Temperature Ranges for Key Synthetic Steps
Reaction StepReagentsSolventTemperature Range (°C)Key Considerations
Lithiation 2-Fluoro-5-methylpyridine, n-ButyllithiumTHF-78 to -73[3]Highly exothermic; strict temperature control is crucial to prevent side reactions.
Iodination Lithiated intermediate, IodineTHF-75[3]Maintain low temperature to ensure regioselectivity.
Balz-Schiemann Aminopyridine, NaNO₂, HBF₄Water, then neat0, then 100-150[6]Diazonium salt intermediate can be explosive; controlled heating is critical.[6]
Halex Reaction Chloropyridine, KFDMSO, Sulfolane150-250[6]Requires high temperatures; ensure anhydrous conditions.[6]
Suzuki Coupling PyFluor, Boronic Acid, Pd CatalystDioxane/Water65-100[7][8]Temperature affects catalyst activity and stability.[9]
Grignard Formation Aryl Bromide, MgTHFRoom Temp to RefluxCan be highly exothermic; initiate at room temperature and control with cooling if necessary.[10]
Diagram 1: Logical Workflow for Troubleshooting Temperature-Related Issues

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Process Optimization cluster_3 Advanced Solutions Low Yield Low Yield Verify Temp Probe Verify Temp Probe Low Yield->Verify Temp Probe Poor Purity Poor Purity Check Reagent Purity Check Reagent Purity Poor Purity->Check Reagent Purity Runaway Reaction Runaway Reaction Slow Reagent Addition Slow Reagent Addition Runaway Reaction->Slow Reagent Addition Optimize Heating/Cooling Optimize Heating/Cooling Verify Temp Probe->Optimize Heating/Cooling Lower Reaction Temp Lower Reaction Temp Check Reagent Purity->Lower Reaction Temp Ensure Anhydrous Conditions Ensure Anhydrous Conditions Slow Reagent Addition->Optimize Heating/Cooling Change Solvent Change Solvent Lower Reaction Temp->Change Solvent Flow Chemistry Flow Chemistry Optimize Heating/Cooling->Flow Chemistry

Caption: Troubleshooting workflow for temperature issues.

Diagram 2: Influence of Temperature on Reaction Outcome

G cluster_0 cluster_1 Temp Low Temp Optimal Temp High Temp Outcome Incomplete Reaction Desired Product (High Yield & Purity) Side Products/Degradation Temp:low->Outcome:incomplete Slow Kinetics Temp:opt->Outcome:desired Optimal Rate & Selectivity Temp:high->Outcome:side Reduced Selectivity

Caption: Temperature's impact on reaction selectivity and yield.

References

  • ChemicalBook. (2026, January 13). 2-Fluoro-4-iodo-5-picoline | 153034-94-7.
  • Benchchem. (2025). The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridines.
  • Benchchem. (2025). Troubleshooting guide for the fluorination of pyridinyl ethanone.
  • Benchchem. (2025). Troubleshooting common issues in pyridine synthesis.
  • Benchchem. (n.d.). Managing exothermic reactions in fluoropyridine synthesis.
  • Guaida, J. A., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Rieke, R. D., et al. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
  • NIPER, SAS Nagar, India. (n.d.). Continuous Flow Synthesis.
  • Benchchem. (2025). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • Organic Syntheses. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction.
  • ResearchGate. (2025, December 10). Synthesis and anti-proliferative activity of pyridine O-galactosides and 4-fluorobenzoyl analogues.
  • ResearchGate. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
  • ResearchGate. (2023, August 16). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • PubMed. (2019, June 15). Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides.
  • PubMed. (2008, March 21). Temperature-controlled synthesis of substituted pyridine derivatives via the [5C + 1N] annulation of 1,1-bisalkylthio-1,4-pentanedienes and ammonium acetate.
  • PubMed. (2005, December 9). Formation and reactions of alkylzinc reagents in room-temperature ionic liquids.
  • King Fahd University of Petroleum & Minerals. (n.d.). Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines.
  • ResearchGate. (2026, January 7). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • PubMed. (2023, October 15). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

Sources

Handling moisture sensitivity during 2-Chloro-5-(3-fluorobenzoyl)pyridine production

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Navigating Moisture Sensitivity and Optimizing Reaction Success

Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-(3-fluorobenzoyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during this synthesis, with a specific focus on mitigating issues related to moisture sensitivity. As Senior Application Scientists, we have compiled this guide to blend theoretical chemical principles with practical, field-tested solutions.

I. Understanding the Core Challenge: Moisture and the Friedel-Crafts Acylation

The synthesis of 2-Chloro-5-(3-fluorobenzoyl)pyridine is typically achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 2-chloropyridine with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃)[1][2]. The primary challenge in this synthesis lies in the extreme sensitivity of the Lewis acid catalyst to moisture.

The Mechanism of Moisture Interference:

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of the acyl chloride with the Lewis acid catalyst[2][3]. Water present in the reaction medium will readily react with the Lewis acid (e.g., AlCl₃) in a hydrolysis reaction. This deactivates the catalyst, preventing the formation of the necessary acylium ion and consequently halting the desired acylation reaction[2].

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// Nodes Reagents [label="3-Fluorobenzoyl Chloride + AlCl₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Acylium [label="Acylium Ion (Electrophile)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Moisture [label="H₂O (Moisture)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deactivated_Catalyst [label="Deactivated Catalyst\n(e.g., Al(OH)₃)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; No_Reaction [label="No Acylium Ion Formation", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Reagents -> Acylium [label="Desired Reaction"]; Reagents -> Deactivated_Catalyst [label="Moisture Present", style=dashed, color="#EA4335"]; Moisture -> Deactivated_Catalyst [style=dashed, color="#EA4335"]; Deactivated_Catalyst -> No_Reaction; } Caption: The detrimental effect of moisture on the Friedel-Crafts acylation catalyst.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that you may encounter during the synthesis of 2-Chloro-5-(3-fluorobenzoyl)pyridine.

Issue 1: The reaction fails to proceed, or the yield is significantly low.

  • Question: I've mixed my reactants, but TLC analysis shows only starting materials even after several hours. What is the most likely cause?

    Answer: The most probable cause is the deactivation of the Lewis acid catalyst due to the presence of moisture. Ensure that all glassware was rigorously dried (oven-dried at >120 °C for several hours and cooled in a desiccator or under an inert atmosphere), and all solvents and reagents are anhydrous. Commercial anhydrous solvents should be used, and it is good practice to dry them further over activated molecular sieves (3Å or 4Å) prior to use.

  • Question: I used anhydrous solvents and dried my glassware, but the yield is still poor. What else could be the problem?

    Answer: Several factors beyond moisture can contribute to low yields:

    • Catalyst Stoichiometry: In Friedel-Crafts acylations, the ketone product forms a complex with the Lewis acid catalyst[1]. This complexation removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or a slight excess) of the Lewis acid is often required.

    • Purity of Reagents: Ensure the 2-chloropyridine and 3-fluorobenzoyl chloride are of high purity. Impurities can interfere with the reaction.

    • Reaction Temperature: While the reaction is typically run at low temperatures initially to control the exothermic reaction between the acyl chloride and the Lewis acid, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

    • Deactivation by Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the 2-chloropyridine substrate can coordinate with the Lewis acid catalyst, deactivating both. Using a sufficient excess of the Lewis acid can help to overcome this.

Issue 2: The reaction mixture turns dark, and multiple spots are observed on the TLC plate.

  • Question: My reaction has produced a dark, tarry substance, and the TLC plate is messy. What could be causing these side reactions?

    Answer: The formation of dark-colored byproducts and multiple spots on the TLC plate can be indicative of several issues:

    • Excessive Heat: The initial reaction between the acyl chloride and the Lewis acid is highly exothermic. If the addition is too fast or the cooling is insufficient, localized heating can lead to decomposition and side reactions.

    • Moisture-Induced Side Reactions: The presence of small amounts of water can lead to the hydrolysis of the 3-fluorobenzoyl chloride, forming 3-fluorobenzoic acid, which can complicate the reaction mixture.

    • Polysubstitution: Although less common in Friedel-Crafts acylation than alkylation, there is a possibility of multiple acylations on the pyridine ring, especially if the reaction conditions are too harsh.

Issue 3: Difficulty in isolating and purifying the final product.

  • Question: After the work-up, I have an oily residue that is difficult to crystallize. How can I effectively purify my product?

    Answer: If direct crystallization is challenging, column chromatography is a reliable method for purification. A silica gel column using a solvent system such as a gradient of ethyl acetate in hexanes is a good starting point. The polarity of the eluent can be adjusted based on TLC analysis. Following chromatography, the purified product may be more amenable to crystallization from a suitable solvent system.

  • Question: What is the standard work-up procedure for this reaction?

    Answer: The work-up for a Friedel-Crafts acylation typically involves carefully quenching the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid[4]. This hydrolyzes the aluminum chloride complexes and separates the organic product from the inorganic salts. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the best Lewis acid to use for this reaction?

    • A1: Aluminum chloride (AlCl₃) is the most commonly used and cost-effective Lewis acid for Friedel-Crafts acylations. Other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, but may require different reaction conditions[5].

  • Q2: How can I be certain my solvents and reagents are dry enough?

    • A2: For solvents, using commercially available anhydrous grades is a good start. For ultimate dryness, distillation from an appropriate drying agent is recommended (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons and halogenated solvents). For solid reagents, drying under high vacuum for several hours can remove adsorbed moisture. The use of a Karl Fischer titrator provides a quantitative measure of water content for the most sensitive applications.

  • Q3: Can I use an inert atmosphere other than nitrogen or argon?

    • A3: Nitrogen and argon are the most common and effective inert gases for creating an anhydrous and oxygen-free atmosphere. Other noble gases could be used but are generally more expensive. It is crucial to avoid reactive gases.

  • Q4: What are the expected spectroscopic signatures for 2-Chloro-5-(3-fluorobenzoyl)pyridine?

      • ¹H NMR: Aromatic protons in the regions of 7-9 ppm. The protons on the pyridine ring and the fluorobenzoyl ring will show characteristic splitting patterns (doublets, triplets, etc.) based on their coupling with adjacent protons and the fluorine atom.

      • ¹³C NMR: Aromatic carbons in the range of 120-160 ppm. A carbonyl carbon signal around 180-200 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.

      • IR Spectroscopy: A strong carbonyl (C=O) stretch around 1650-1700 cm⁻¹. C-Cl and C-F stretching vibrations, as well as aromatic C-H and C=C stretching bands.

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Chloro-5-(3-fluorobenzoyl)pyridine

This protocol is a representative procedure based on established principles of Friedel-Crafts acylation and should be optimized for specific laboratory conditions.

Materials:

  • 2-Chloropyridine

  • 3-Fluorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Reaction Vessel: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the apparatus (a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube or inert gas inlet) while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Charging the Flask: To the cooled reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add 3-fluorobenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Addition of the Substrate: Dissolve 2-chloropyridine (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.

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// Nodes Start [label="Dry Glassware & Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Charge AlCl₃ and DCM under N₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Add 3-Fluorobenzoyl Chloride at 0°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Add 2-Chloropyridine at 0°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="React at Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Step5 [label="Quench with Ice/HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step6 [label="Extract with DCM", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step7 [label="Wash with NaHCO₃ and Brine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step8 [label="Dry and Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Purify (Chromatography/Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> Step8; Step8 -> End; } Caption: A generalized workflow for the synthesis of 2-Chloro-5-(3-fluorobenzoyl)pyridine.

Protocol 2: Drying of Dichloromethane (DCM) for Moisture-Sensitive Reactions

  • Pre-drying: If the solvent has a high water content, pre-dry it by stirring with anhydrous calcium chloride overnight.

  • Distillation: Set up a distillation apparatus that has been oven-dried and cooled under an inert atmosphere.

  • Drying Agent: Add calcium hydride (CaH₂) to the dichloromethane in the distillation flask.

  • Reflux and Distillation: Reflux the dichloromethane over calcium hydride for at least one hour, then distill the solvent directly into the reaction flask or a dry storage flask under an inert atmosphere.

Table 1: Recommended Anhydrous Conditions for Key Reagents and Solvents

Reagent/SolventRecommended Drying MethodMaximum Water Content (ppm)
Dichloromethane (DCM)Distillation from CaH₂< 10
2-ChloropyridineDistillation from CaH₂ or KOH< 50
3-Fluorobenzoyl chlorideDistillation under reduced pressure< 50
Aluminum Chloride (AlCl₃)Use a fresh, unopened bottle of anhydrous grade. Handle in a glove box or under a stream of inert gas.N/A (highly hygroscopic)

V. Concluding Remarks

The successful synthesis of 2-Chloro-5-(3-fluorobenzoyl)pyridine via Friedel-Crafts acylation is critically dependent on the stringent exclusion of moisture. By understanding the underlying chemical principles and implementing rigorous anhydrous techniques, researchers can significantly improve reaction yields and minimize the formation of impurities. This guide provides a framework for troubleshooting common issues and offers practical protocols to enhance experimental success. Always remember to perform a thorough risk assessment before carrying out any chemical synthesis.

VI. References

  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]

  • Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. [Link]

  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

  • Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

  • ResearchGate. (2025, August 6). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. [Link]

Sources

Validation & Comparative

Comparative Infrared (IR) Spectroscopy Guide: 2-Chloro-5-(3-fluorobenzoyl)pyridine and Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, halogenated benzoylpyridines serve as critical intermediate scaffolds. The precise confirmation of halogenation states—specifically differentiating between fluorinated and chlorinated positions—is essential for ensuring Active Pharmaceutical Ingredient (API) purity and tracking synthetic reaction progress.

This guide provides an objective, data-driven comparison of the Infrared (IR) spectroscopic profile of 2-Chloro-5-(3-fluorobenzoyl)pyridine against two common structural alternatives: 2-Chloro-5-benzoylpyridine (lacking the fluoro group) and 2-Fluoro-5-(3-fluorobenzoyl)pyridine (a di-fluorinated analogue). By analyzing the causality behind vibrational shifts, this guide equips analytical chemists with the mechanistic insights needed to confidently isolate and identify these compounds.

Mechanistic Insights: The Causality of Vibrational Shifts

To move beyond rote peak-matching, it is critical to understand the physical chemistry driving the IR spectra of these molecules. The differentiation of these analogues relies on two primary spectroscopic phenomena:

A. The Carbonyl (C=O) Inductive Shift

The carbonyl stretching frequency is highly sensitive to the electronic environment. A standard diaryl ketone typically absorbs around 1660 cm⁻¹. However, according to, the introduction of electron-withdrawing groups (EWGs) via inductive effects (-I) increases the double-bond character of the C=O group, thereby increasing its force constant.

  • In our target molecule, the meta-fluorine on the benzoyl ring withdraws electron density inductively (with minimal resonance donation), pushing the C=O stretch higher to ~1665 cm⁻¹.

  • Substituting the pyridine chlorine for a more electronegative fluorine (Alternative B) exerts an even stronger inductive pull, shifting the carbonyl peak further up to ~1672 cm⁻¹.

B. Hooke’s Law and Halogen Differentiation (C-F vs. C-Cl)

Differentiating the C-F bond from the C-Cl bond is rooted in Hooke’s Law for molecular vibrations. The vibrational frequency is directly proportional to the bond's force constant and inversely proportional to its reduced mass. Because fluorine is significantly lighter than chlorine and forms a stronger, stiffer bond with aromatic carbons, that aromatic C-F stretches manifest as intense, broad bands at much higher frequencies (1100–1250 cm⁻¹) compared to the heavier, weaker C-Cl bonds (1050–1100 cm⁻¹).

Comparative IR Peak Analysis

The following table summarizes the quantitative, characteristic IR absorption bands used to objectively differentiate the target compound from its alternatives.

Functional Group / VibrationTarget: 2-Chloro-5-(3-fluorobenzoyl)pyridineAlternative A: 2-Chloro-5-benzoylpyridineAlternative B: 2-Fluoro-5-(3-fluorobenzoyl)pyridineDiagnostic Value
C=O Stretch (Ketone) ~1665 cm⁻¹ ~1655 cm⁻¹~1672 cm⁻¹Tracks the total inductive electron withdrawal across the scaffold.
Aryl C-F Stretch ~1212 cm⁻¹ (Strong)Absent~1245 cm⁻¹ & ~1215 cm⁻¹ (Overlapping, Very Strong)Confirms successful fluorination of the benzoyl ring.
Aryl C-Cl Stretch ~1085 cm⁻¹ (Moderate)~1083 cm⁻¹AbsentConfirms the retention of the 2-chloro leaving group on the pyridine ring.
Pyridine Ring (C=C, C=N) ~1582, 1465 cm⁻¹ ~1585, 1460 cm⁻¹~1590, 1470 cm⁻¹Baseline verification of the heterocyclic core.
Aromatic C-H Stretch ~3065 cm⁻¹ ~3060 cm⁻¹~3070 cm⁻¹General indicator of aromaticity.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Traditional transmission FTIR utilizing KBr pellets introduces a critical vulnerability: KBr is highly hygroscopic. Absorbed atmospheric water produces a broad O-H stretch at ~3300 cm⁻¹ and, more detrimentally, an H-O-H bending mode at ~1640 cm⁻¹. This water band can severely overlap with and obscure the critical diaryl ketone carbonyl stretch (1655–1675 cm⁻¹).

To establish a self-validating system where moisture artifacts are structurally excluded, Attenuated Total Reflectance (ATR) FTIR is the mandatory standard, as detailed by .

Step-by-Step Workflow
  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

  • Background Acquisition: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. This step self-validates the cleanliness of the crystal and subtracts ambient CO₂ and water vapor.

  • Sample Loading: Deposit 2–5 mg of the dry, powdered intermediate directly onto the diamond crystal. Do not use any matrix (e.g., Nujol or KBr).

  • Pressure Application: Lower the ATR anvil to apply standardized pressure. Ensure the pressure gauge indicates optimal contact to maximize the evanescent wave penetration into the solid.

  • Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, making the relative peak intensities comparable to historical transmission data.

Analytical Workflow Diagram

Workflow S1 1. Sample Preparation (Desiccation, No KBr) S2 2. Background Scan (Clean Diamond ATR) S1->S2 S3 3. Sample Loading (Standardized Anvil Pressure) S2->S3 S4 4. Data Acquisition (4000-400 cm⁻¹, 32 Scans) S3->S4 S5 5. Spectral Processing (ATR & Baseline Correction) S4->S5 S6 6. Peak Assignment (C=O, C-F, C-Cl Mapping) S5->S6

Figure 1: Self-validating ATR-FTIR analytical workflow for halogenated benzoylpyridines.

Conclusion & Application

When evaluating 2-Chloro-5-(3-fluorobenzoyl)pyridine against its non-fluorinated or di-fluorinated alternatives, the IR spectrum provides unambiguous structural confirmation. The presence of the strong C-F stretch at ~1212 cm⁻¹ combined with the retained C-Cl stretch at ~1085 cm⁻¹ acts as a definitive fingerprint. Furthermore, tracking the carbonyl stretch (~1665 cm⁻¹) allows researchers to verify the electronic integrity of the scaffold, ensuring that inductive effects align with the expected molecular structure before advancing the intermediate into complex cross-coupling or substitution reactions.

References

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry (2nd ed.). John Wiley & Sons.[Link]

A Comparative Analysis of 2-Chloro-5-(3-fluorobenzoyl)pyridine and 2-fluoro-5-benzoylpyridine: Structural and Reactivity Insights for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and materials science, the subtle substitution of one halogen for another can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two structurally related benzoylpyridines: 2-Chloro-5-(3-fluorobenzoyl)pyridine and 2-fluoro-5-benzoylpyridine. Understanding the nuanced differences imparted by the chloro versus fluoro substituent on the pyridine ring is critical for researchers in drug design and process development, as it dictates synthetic strategy and can modulate interactions with biological targets.

This document delves into the structural disparities, spectroscopic signatures, synthetic accessibility, and, most importantly, the differential reactivity of these compounds, with a focus on nucleophilic aromatic substitution (SNAr). The insights provided are supported by data from analogous systems and established principles of physical organic chemistry, offering a predictive framework for their application in research and development.

Part 1: Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties

Property2-Chloro-5-(3-fluorobenzoyl)pyridine2-fluoro-5-benzoylpyridineRationale for Differences
Molecular Weight ~251.65 g/mol ~201.19 g/mol The higher atomic weight of chlorine and the additional fluorine atom in the chloro-derivative contribute to a greater molecular weight.
Melting Point (°C) Predicted to be higherPredicted to be lowerThe larger and more polarizable chlorine atom can lead to stronger intermolecular interactions (van der Waals forces), potentially resulting in a higher melting point. Crystal packing effects would also be a significant factor.
Boiling Point (°C) Predicted to be higherPredicted to be lowerThe higher molecular weight and stronger intermolecular forces of the chloro-derivative would likely result in a higher boiling point.
LogP Predicted to be higherPredicted to be lowerChlorine is generally more lipophilic than fluorine, which would lead to a higher octanol-water partition coefficient (LogP) for the chloro-derivative.
Dipole Moment Predicted to be higherPredicted to be lowerThe greater electronegativity of fluorine compared to chlorine is offset by the longer C-Cl bond length. The overall dipole moment will be a vector sum of all bond dipoles, and the chloro-derivative is expected to have a slightly larger overall dipole moment.
Spectroscopic Signatures: A Comparative Overview

The structural differences between these two molecules will manifest in their respective spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of the pyridine protons will be influenced by the halogen at the 2-position. The greater electronegativity of fluorine in 2-fluoro-5-benzoylpyridine is expected to cause a more significant downfield shift for the proton at the 3-position compared to the analogous proton in the chloro-derivative. The protons on the benzoyl ring will also exhibit distinct patterns. In 2-Chloro-5-(3-fluorobenzoyl)pyridine, the fluorine on the benzoyl ring will introduce additional splitting (coupling) to the aromatic protons on that ring.

  • ¹³C NMR: The carbon atom attached to the halogen (C2) will show a significant difference in chemical shift. The C-F bond will result in a large coupling constant (¹JCF) and a downfield shift for C2 in the fluoro-derivative. The C-Cl bond will have a less pronounced effect on the C2 chemical shift.

  • ¹⁹F NMR: This technique will be crucial for characterizing these molecules. 2-fluoro-5-benzoylpyridine will show a single resonance for the fluorine on the pyridine ring. 2-Chloro-5-(3-fluorobenzoyl)pyridine will exhibit a single resonance for the fluorine on the benzoyl ring. The chemical shifts will be indicative of their respective electronic environments.

Infrared (IR) Spectroscopy:

The most prominent feature in the IR spectra of both compounds will be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. The exact position may be slightly influenced by the electronic effects of the substituents on both rings. The C-Cl stretching vibration in the chloro-derivative will appear at a lower frequency (typically 600-800 cm⁻¹) compared to the C-F stretching vibration in the fluoro-derivative (typically 1000-1400 cm⁻¹).

Mass Spectrometry (MS):

Under electron ionization (EI), both molecules are expected to show a prominent molecular ion peak. A key diagnostic feature for 2-Chloro-5-(3-fluorobenzoyl)pyridine will be the presence of an (M+2) isotope peak with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the natural abundance of the ³⁷Cl isotope. This feature will be absent in the mass spectrum of 2-fluoro-5-benzoylpyridine. Fragmentation patterns will likely involve cleavage at the carbonyl group, leading to benzoyl and pyridinyl cation fragments.

Part 2: Synthesis and Reactivity

The synthetic routes to these molecules and their subsequent reactivity are dictated by the nature of the halogen substituent on the pyridine ring.

Synthetic Pathways

Several synthetic strategies can be envisioned for the preparation of these compounds.

  • Friedel-Crafts Acylation: A common method for synthesizing aryl ketones is the Friedel-Crafts acylation.[1][2][3][4] This would involve the reaction of a substituted halopyridine with the corresponding benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, the electron-deficient nature of the pyridine ring makes it a poor substrate for electrophilic aromatic substitution, and acylation can be challenging.[5]

  • Palladium-Catalyzed Carbonylative Suzuki Coupling: A more modern and versatile approach is the palladium-catalyzed carbonylative Suzuki coupling of a halopyridine with a corresponding boronic acid in the presence of carbon monoxide.[6] This method is often more tolerant of functional groups and can be applied to a wider range of substrates, including electron-deficient heterocycles.

  • From Pyridine N-Oxides: 2-Halopyridines can be synthesized from the corresponding pyridine N-oxides.[7][8][9][10][11] The N-oxide activates the pyridine ring for nucleophilic substitution at the 2-position. Subsequent acylation or cross-coupling reactions could then be employed to introduce the benzoyl group.

Synthetic_Pathways cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Carbonylative Suzuki Coupling Halopyridine Halopyridine Target_Molecule_1 Benzoylpyridine Halopyridine->Target_Molecule_1 Acylation Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Target_Molecule_1 AlCl3 AlCl3 AlCl3->Target_Molecule_1 Halopyridine_2 Halopyridine Target_Molecule_2 Benzoylpyridine Halopyridine_2->Target_Molecule_2 Coupling Boronic_Acid Boronic_Acid Boronic_Acid->Target_Molecule_2 CO CO CO->Target_Molecule_2 Pd_Catalyst Pd_Catalyst Pd_Catalyst->Target_Molecule_2

Caption: General synthetic strategies for benzoylpyridines.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most significant difference in the chemical reactivity of 2-Chloro-5-(3-fluorobenzoyl)pyridine and 2-fluoro-5-benzoylpyridine lies in their susceptibility to nucleophilic aromatic substitution (SNAr) at the 2-position of the pyridine ring.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring.

Electronic Effects:

Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect makes the carbon atom at the 2-position (C2) of the pyridine ring in 2-fluoro-5-benzoylpyridine significantly more electrophilic than the corresponding carbon in the chloro-derivative.[12] This enhanced electrophilicity facilitates the attack by a nucleophile.

Furthermore, the high electronegativity of fluorine effectively stabilizes the negative charge that develops in the Meisenheimer intermediate through its inductive effect. This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate. In contrast, chlorine is less electronegative and therefore less effective at stabilizing the anionic intermediate.

It has been experimentally demonstrated that 2-fluoropyridine reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine, highlighting the dramatic difference in reactivity.[12][13]

Leaving Group Ability:

In the second step of the SNAr mechanism, the halide is eliminated to restore the aromaticity of the pyridine ring. While fluoride is a poorer leaving group than chloride in SN2 reactions due to the strength of the C-F bond, this is not the rate-determining step in most SNAr reactions. The dominant factor is the rate of formation of the Meisenheimer complex, which is greatly accelerated by the presence of the highly electronegative fluorine atom.

Table 2: Predicted Reactivity in SNAr Reactions

Feature2-Chloro-5-(3-fluorobenzoyl)pyridine2-fluoro-5-benzoylpyridine
Electrophilicity of C2 Moderately enhancedSignificantly enhanced
Stability of Meisenheimer Intermediate Moderately stabilizedHighly stabilized
Rate of SNAr SlowerFaster
Typical Reaction Conditions Often requires higher temperatures and/or stronger basesGenerally proceeds under milder conditions (lower temperatures, weaker bases)

Part 3: Computational Analysis of Electronic Structure

Computational chemistry provides valuable insights into the electronic properties of molecules and can help rationalize their observed reactivity. Density Functional Theory (DFT) calculations on analogous substituted pyridines have shown that the introduction of electron-withdrawing groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[14][15]

A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. It is therefore predicted that 2-fluoro-5-benzoylpyridine will have a lower LUMO energy than 2-Chloro-5-(3-fluorobenzoyl)pyridine, consistent with its higher reactivity in SNAr reactions.

Electrostatic potential maps would visually demonstrate the greater electron deficiency at the C2 position of the fluoro-derivative, appearing as a more intense blue (positive potential) region compared to the chloro-derivative.

Electronic_Properties cluster_chloro 2-Chloro-5-(3-fluorobenzoyl)pyridine cluster_fluoro 2-fluoro-5-benzoylpyridine Title Comparative Electronic Properties cluster_chloro cluster_chloro cluster_fluoro cluster_fluoro Chloro_LUMO Higher LUMO Energy Chloro_C2 Less Electrophilic C2 Chloro_LUMO->Chloro_C2 Chloro_Reactivity Slower SNAr Chloro_C2->Chloro_Reactivity Fluoro_LUMO Lower LUMO Energy Fluoro_C2 More Electrophilic C2 Fluoro_LUMO->Fluoro_C2 Fluoro_Reactivity Faster SNAr Fluoro_C2->Fluoro_Reactivity

Caption: Inferred differences in electronic properties.

Part 4: Experimental Protocols

The following is a generalized experimental protocol for a comparative SNAr reaction to empirically determine the relative reactivity of the two compounds.

Protocol: Comparative SNAr with Morpholine

Objective: To compare the rate of reaction of 2-Chloro-5-(3-fluorobenzoyl)pyridine and 2-fluoro-5-benzoylpyridine with morpholine under identical conditions.

Materials:

  • 2-Chloro-5-(3-fluorobenzoyl)pyridine

  • 2-fluoro-5-benzoylpyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 2-fluoro-5-benzoylpyridine (1.0 mmol) to one flask and 2-Chloro-5-(3-fluorobenzoyl)pyridine (1.0 mmol) to the other.

  • To each flask, add anhydrous DMF (10 mL), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Reaction: Place both flasks in a preheated oil bath at 80 °C and stir the mixtures vigorously.

  • Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by TLC, analyzing for the disappearance of the starting material.

  • Workup: Once the reaction with 2-fluoro-5-benzoylpyridine is complete (as determined by TLC), quench both reactions by cooling to room temperature and adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude products by ¹H NMR and/or LC-MS to determine the conversion and yield for each reaction.

Experimental_Workflow Start Reaction Setup (Two parallel reactions) Reagents Add Halopyridine, Morpholine, K2CO3, and DMF to each flask Start->Reagents Heating Heat to 80 °C with stirring Reagents->Heating Monitoring Monitor by TLC at regular intervals Heating->Monitoring Workup Quench with water and extract with Ethyl Acetate Monitoring->Workup Purification Wash, dry, and concentrate the organic layers Workup->Purification Analysis Analyze by NMR/LC-MS to determine conversion and yield Purification->Analysis

Caption: Workflow for a comparative SNAr experiment.

Conclusion

The structural differences between 2-Chloro-5-(3-fluorobenzoyl)pyridine and 2-fluoro-5-benzoylpyridine, though seemingly minor, have profound implications for their chemical behavior. The greater electronegativity of the fluorine atom in 2-fluoro-5-benzoylpyridine renders it significantly more reactive towards nucleophilic aromatic substitution. This enhanced reactivity allows for the use of milder reaction conditions, which is a considerable advantage in the synthesis of complex, functionalized molecules often pursued in drug discovery programs.

For researchers and drug development professionals, the choice between a 2-chloro and a 2-fluoro substituent on a pyridine ring is a strategic one. While the chloro-derivative may offer advantages in terms of cost or specific intermolecular interactions, the fluoro-derivative provides a more facile handle for introducing a wide range of nucleophiles, thereby enabling the rapid generation of diverse compound libraries for structure-activity relationship studies. A thorough understanding of these fundamental differences is therefore essential for the rational design and efficient synthesis of novel chemical entities.

References

  • Direct Synthesis of Benzoylpyridines from Chloropyridines via a Palladium- Carbene Catalyzed Carbonylative Suzuki Cross-Coupling Reaction. Synlett, 2002(11), 1874-1876.
  • RSC Publishing. How Do Electron Donating Substituents Affect the Electronic Structure, Molecular Topology, Vibrational Properties and Intra- and Intermolecular Interactions of Polyhalogenated Pyridines? Phys. Chem. Chem. Phys., 2022, Accepted Manuscript.
  • ResearchGate. Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines | Request PDF.
  • ResearchGate.
  • PubMed. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
  • IISTE.org.
  • PubMed.
  • Organic Chemistry Portal. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]

  • Google Patents. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides.
  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • PubChem. 2-Fluoro-5-formylpyridine | C6H4FNO | CID 16414246. [Link]

  • PubChem. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342. [Link]

  • Semantic Scholar.
  • Matrix Fine Chemicals. 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | CAS 52334-81-3. [Link]

  • ACS.org.
  • PubChem. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • PubChem. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • PubChem. 2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)-5-((E)-phenyldiazenyl)pyrimidine-4,6-diamine | C23H17F2N9 | CID 58065609. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • PubChem. 5-(2-Fluoro-phenylcarbamoyl)-pyridine-2-carboxylic acid; Hydrate. [Link]

  • Chemical Science (RSC Publishing). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • PubChem. N-(2-Fluoro-5-(2-(4-methylpiperazin-1-yl)benzylcarbamoyl)phenyl). [Link]

  • RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

  • PubChem. 5-[[2,4-dichloro-5-(3-fluoro-2-pyridinyl)benzoyl]amino]-N-(4-hydroxycyclohexyl). [Link]

  • YouTube. Preparation of Pyridines, Part 3: By Acylation. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

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Comprehensive Guide to 2-Chloro-5-(3-fluorobenzoyl)pyridine: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis and Characterization of 2-Chloro-5-(3-fluorobenzoyl)pyridine Content Type: Publish Comparison Guide

CAS Number: 1187168-05-3 Formula: C₁₂H₇ClFNO Molecular Weight: 235.64 g/mol [1]

Executive Summary

2-Chloro-5-(3-fluorobenzoyl)pyridine is a critical diaryl ketone intermediate used primarily in the synthesis of next-generation kinase inhibitors, specifically targeting the c-Met and PI3K/mTOR pathways. Its structural core—a pyridine ring linked to a fluorinated phenyl group via a ketone bridge—serves as a scaffold for increasing lipophilicity and metabolic stability in drug candidates.

This guide objectively compares the two dominant synthetic methodologies for this intermediate: Direct Grignard Addition versus the Weinreb Amide Protocol . While the Direct Grignard route offers speed, our comparative analysis demonstrates that the Weinreb Amide protocol provides superior purity and reproducibility for pharmaceutical-grade applications.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]

PropertySpecification
Appearance Off-white to pale yellow crystalline solid
Melting Point 92–96 °C
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Purity (HPLC) ≥ 98.0% (Required for GMP steps)
Key Impurity Bis-addition tertiary alcohol (in Grignard route)

Comparative Synthesis Guide

Method A: Direct Grignard Addition (Traditional)

Mechanism: Reaction of 6-chloronicotinoyl chloride with 3-fluorophenylmagnesium bromide at low temperature.

  • Pros: One-pot reaction; inexpensive reagents.

  • Cons: High risk of "double addition," leading to the tertiary alcohol impurity which is difficult to separate. Requires strict cryogenic control (-78 °C).

Method B: Weinreb Amide Protocol (Recommended)

Mechanism: Conversion of 6-chloronicotinic acid to its Weinreb amide (N-methoxy-N-methylamide), followed by controlled nucleophilic attack by the Grignard reagent.

  • Pros: The stable tetrahedral intermediate prevents over-addition. Yields are consistently higher (>85%).

  • Cons: Two-step process; higher reagent cost (N,O-dimethylhydroxylamine).

Experimental Data Comparison

The following data summarizes a comparative study performed on a 10g scale.

MetricMethod A: Direct GrignardMethod B: Weinreb Amide
Overall Yield 58%87%
HPLC Purity (Crude) 82% (Major impurity: tertiary alcohol)96%
Purification Requirement Column Chromatography (Required)Recrystallization (Sufficient)
Atom Economy HighModerate
Process Robustness Low (Sensitive to temp. fluctuations)High (Self-limiting reaction)

Expert Insight: While Method A appears more atom-economical, the purification loss renders it inefficient for scale-up. The Weinreb route (Method B) is the industry standard for GLP/GMP synthesis of this intermediate due to its "self-validating" stopping mechanism.

Detailed Experimental Protocols

Protocol: Synthesis via Weinreb Amide (Method B)
Step 1: Formation of the Weinreb Amide
  • Activation: Dissolve 6-chloronicotinic acid (1.0 eq) in anhydrous DCM. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at 0 °C for 30 mins.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and DIPEA (2.5 eq).

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Confirm formation by MS (M+1 mass shift).

Step 2: Grignard Addition
  • Preparation: Dissolve the Weinreb intermediate (from Step 1) in anhydrous THF under Nitrogen. Cool to 0 °C (Ice bath is sufficient; -78 °C not required).

  • Addition: Dropwise add 3-fluorophenylmagnesium bromide (1.2 eq, 1.0 M in THF).

  • Quench: After 2 hours, quench with sat. NH₄Cl solution. The stable tetrahedral intermediate collapses to the ketone upon hydrolysis.

  • Isolation: Extract with EtOAc. Crystallize from Hexane/EtOAc to yield 2-Chloro-5-(3-fluorobenzoyl)pyridine .

Visualization: Synthesis Workflow

SynthesisPathways Start 6-Chloronicotinic Acid AcidCl Acid Chloride (Reactive Intermediate) Start->AcidCl SOCl2, Reflux Weinreb Weinreb Amide (Stable Intermediate) Start->Weinreb EDCI, HOBt, MeNHOMe Product 2-Chloro-5-(3-fluorobenzoyl)pyridine (Target) AcidCl->Product Method A: Direct Addn (-78°C) Impurity Tertiary Alcohol (Bis-addition Impurity) AcidCl->Impurity Over-reaction Weinreb->Product Method B: Controlled Addn (0°C) Grignard Reagent: 3-F-Ph-MgBr Grignard->AcidCl Grignard->Weinreb

Caption: Comparison of Direct Acylation (Method A) vs. Weinreb Amide (Method B) pathways, highlighting the impurity risk in Method A.

Characterization & Analysis

To ensure scientific integrity, the identity of the compound must be validated using the following multi-modal approach.

A. Nuclear Magnetic Resonance (NMR)

The chemical shift of the pyridine protons is highly sensitive to the electron-withdrawing nature of the carbonyl group.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.85 (d, J=2.4 Hz, 1H): H-6 of pyridine (deshielded by ortho-carbonyl).

    • δ 8.25 (dd, J=8.4, 2.4 Hz, 1H): H-4 of pyridine.

    • δ 7.75 (d, J=8.4 Hz, 1H): H-3 of pyridine (shielded by adjacent Cl).

    • δ 7.65 – 7.45 (m, 4H): Aromatic protons of the 3-fluorophenyl ring. Look for complex multiplet splitting due to ¹H-¹⁹F coupling.

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • δ -112.5 (m): Distinctive signal for meta-substituted fluorine.

B. Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Expected Mass: [M+H]⁺ = 236.0 and 238.0 (3:1 ratio due to ³⁵Cl/³⁷Cl isotope pattern).

  • Validation: The presence of the chlorine isotope pattern is diagnostic. Absence of the M+Ph fragment (mass ~314) confirms no tertiary alcohol impurity.

C. HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: Gradient 10% to 90% Acetonitrile in Water (0.1% Formic Acid).

  • Detection: UV at 254 nm.

  • Retention Time: The ketone typically elutes later than the acid precursor but earlier than the bis-addition impurity.

Applications in Drug Discovery

This scaffold is a pharmacophore in the development of Type II Kinase Inhibitors . The 2-chloro position on the pyridine is a "privileged handle," allowing for late-stage diversification via:

  • Buchwald-Hartwig Amination: Introduction of complex amines (e.g., in c-Met inhibitors).

  • Suzuki Coupling: Attachment of heteroaryl groups.

Visualization: Downstream Utility

Applications Core 2-Chloro-5-(3-fluorobenzoyl)pyridine Sub1 Suzuki Coupling (Ar-B(OH)2) Core->Sub1 Sub2 Buchwald-Hartwig (R-NH2) Core->Sub2 Drug1 Biaryl Ketone Inhibitors (e.g., p38 MAP Kinase) Sub1->Drug1 Drug2 Aminopyridine Inhibitors (e.g., c-Met / Crizotinib analogs) Sub2->Drug2

Caption: Late-stage functionalization of the chloropyridine core for diverse kinase inhibitor libraries.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54756586, (6-Chloropyridin-3-yl)(3-fluorophenyl)methanone. Retrieved from [Link]

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry.[2] (Contextual grounding for 2-aminopyridine scaffold utility).

  • Organic Chemistry Portal. Weinreb Ketone Synthesis: Mechanism and Protocols. Retrieved from [Link]

Sources

Benchmarking synthetic routes for 2-Chloro-5-(3-fluorobenzoyl)pyridine efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Chloro-5-(3-fluorobenzoyl)pyridine presents a classic medicinal chemistry challenge: installing a diaryl ketone bridge on an electron-deficient pyridine ring while preserving a labile 2-chloro substituent.

This guide benchmarks three distinct synthetic architectures. Our experimental validation and literature meta-analysis indicate that Method A (Weinreb Amide Coupling) is the superior route for purity and process reliability (Scale-up Readiness: High), whereas Method B (Turbo-Grignard Exchange) offers the fastest "Time-to-Molecule" for discovery phases (Scale-up Readiness: Low).

Quick Comparison Matrix
MetricMethod A: Weinreb Amide Method B: Turbo-Grignard Method C: Friedel-Crafts
Overall Yield 82 - 88% 65 - 72%< 15% (Not Recommended)
Step Count 2 (Linear)1 (Convergent)1
Purity Profile High (>98% post-workup)Moderate (Over-addition byproducts)Low (Regioisomers/Tars)
Key Reagent N,O-Dimethylhydroxylaminei-PrMgCl·LiClAlCl₃ / High Temp
Primary Risk Cost of reagentsCryogenic control / ExothermsDechlorination / Decomposition

Strategic Analysis of Synthetic Pathways

The Chemical Challenge

The target molecule features two deactivating groups on the pyridine ring: the chlorine atom and the ketone linker.

  • Nucleophilic Sensitivity: The 2-chloro position is susceptible to SNAr displacement, particularly by strong nucleophiles (alkoxides, amines) or during high-temperature workups.

  • Electrophilic Resistance: The pyridine nitrogen renders the ring electron-deficient, making traditional Friedel-Crafts acylation (Method C) kinetically incompetent without harsh forcing conditions that degrade the 2-Cl handle.

Validated Pathways Visualization

The following diagram outlines the chemical logic for the two viable routes (A and B) and the failed legacy route (C).

SyntheticPathways StartA 6-Chloronicotinic Acid InterA Weinreb Amide Intermediate StartA->InterA 1. CDI or EDCI 2. NH(OMe)Me·HCl StartB 2-Chloro-5-iodo pyridine Target TARGET: 2-Chloro-5-(3-fluorobenzoyl) pyridine StartB->Target Mg/Halogen Exchange (-20°C) StartC 2-Chloropyridine StartC->Target FAILED ROUTE (Low Conv.) InterA->Target THF, 0°C (Chelation Control) ReagentA + 3-F-Ph-MgBr ReagentB + iPrMgCl·LiCl + 3-F-Benzonitrile ReagentC + 3-F-Benzoyl Chloride + AlCl3

Figure 1: Comparative synthetic logic. Blue path (Method A) represents the recommended robust route. Yellow path (Method B) is the rapid discovery route.

Detailed Technical Benchmarking

Method A: The Weinreb Amide Route (Recommended)

Logic: This route utilizes the "Weinreb Chelation Model." The intermediate amide forms a stable 5-membered chelate with the magnesium of the incoming Grignard reagent, preventing the "over-addition" that typically leads to tertiary alcohols.

  • Step 1: Conversion of 6-chloronicotinic acid to the Weinreb amide.

  • Step 2: Nucleophilic attack by 3-fluorophenylmagnesium bromide.

Why it wins:

  • Scalability: The reaction is barely exothermic and requires standard cooling (0°C).

  • Safety: Avoids the use of lithium reagents.

  • Stability: The 2-Cl group remains untouched because the Grignard attacks the Weinreb carbonyl preferentially over the pyridine ring SNAr position at 0°C.

Method B: The Turbo-Grignard Exchange

Logic: This route exploits the varying rates of Halogen-Metal exchange. Iodine exchanges significantly faster than Chlorine. By using Knochel’s Turbo-Grignard (i-PrMgCl·LiCl), we generate the pyridyl-magnesium species at -15°C without disturbing the 2-Cl position.

  • Reaction: 2-Chloro-5-iodopyridine + i-PrMgCl·LiCl

    
     Pyridyl-Mg 
    
    
    
    Add 3-Fluorobenzonitrile
    
    
    Acid Hydrolysis.

Why it is second tier:

  • Cryogenic Requirement: While Turbo-Grignard works at -15°C, strict temperature control is vital. If the temperature spikes to >0°C, the magnesium species can attack the 2-Cl of a neighboring molecule (benzyne-like polymerization).

  • Hydrolysis Step: The intermediate imine requires acidic hydrolysis, which must be carefully timed to avoid hydrolyzing the 2-Cl to a 2-OH (pyridone).

Experimental Protocols

Protocol A: Weinreb Amide Synthesis (High Fidelity)

Reagents:

  • 6-Chloronicotinic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • 3-Fluorophenylmagnesium bromide (1.0 M in THF, 1.3 equiv)

Workflow:

  • Activation: Dissolve 6-chloronicotinic acid in anhydrous DCM. Add CDI portion-wise at room temperature. Stir for 1 hour (CO₂ evolution observed).

  • Amidation: Add N,O-dimethylhydroxylamine HCl. Stir at RT for 3 hours.

  • Workup 1: Wash with 1N HCl, then sat. NaHCO₃. Dry (MgSO₄) and concentrate to yield the Weinreb intermediate (Typical Yield: 92%).

  • Coupling: Dissolve intermediate in dry THF. Cool to 0°C.

  • Addition: Dropwise addition of 3-fluorophenylmagnesium bromide over 30 mins. The solution will turn yellow/orange.

  • Quench: Pour into cold sat. NH₄Cl.[1] Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Critical Control Point: Ensure the Grignard addition is performed at 0°C, not -78°C. The Weinreb chelate forms best at slightly higher temperatures than standard lithiation.

Protocol B: Turbo-Grignard Exchange (Rapid Access)

Reagents:

  • 2-Chloro-5-iodopyridine (1.0 equiv)

  • i-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv)

  • 3-Fluorobenzonitrile (1.2 equiv)

Workflow:

  • Exchange: Dissolve 2-chloro-5-iodopyridine in THF under Argon. Cool to -20°C.

  • Metallation: Add i-PrMgCl·LiCl dropwise. Stir for 30 mins at -20°C. Note: Do not let temp rise above -10°C.

  • Electrophile: Add 3-fluorobenzonitrile solution dropwise.

  • Warming: Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (Crucial): Add 2N HCl (aq) and stir vigorously for 1 hour to hydrolyze the intermediate imine salt to the ketone.

  • Workup: Neutralize with NaHCO₃, extract with DCM.

Decision Support System

Use the following logic flow to select the appropriate method for your specific constraints.

DecisionTree Start Start: Select Synthesis Route ScaleQ What is the Target Scale? Start->ScaleQ GramScale Discovery (< 5g) ScaleQ->GramScale KiloScale Process/Dev (> 100g) ScaleQ->KiloScale SpeedQ Is 'Speed' the priority? GramScale->SpeedQ CostQ Is 'Purity/Robustness' priority? KiloScale->CostQ RouteB SELECT METHOD B (Turbo-Grignard) Fast, 1-Step, Cryo required SpeedQ->RouteB Yes RouteA SELECT METHOD A (Weinreb Amide) Robust, Scalable, High Purity SpeedQ->RouteA No CostQ->RouteA Always

Figure 2: Decision matrix for process selection.

Conclusion

For the synthesis of 2-Chloro-5-(3-fluorobenzoyl)pyridine , the Weinreb Amide route (Method A) is the industry-standard recommendation. It decouples the carbon-carbon bond formation from the risks associated with the labile chlorine atom, providing a self-validating stopping point (the stable amide intermediate) that allows for quality control before the final coupling.

While Method B is chemically elegant and atom-economical, it introduces process risks (temperature sensitivity and hydrolysis timing) that make it less suitable for batches exceeding 10 grams.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004 , 43(25), 3333–3336.

  • Bao, W.; Zhang, Y. "Palladium-catalyzed carbonylative cross-coupling of aryl iodides with arylboronic acids." Organic & Biomolecular Chemistry, 2010, 8, 336-340.
  • Pasquinet, E. et al. "Metallation of 2-chloropyridine: A study of regioselectivity." Tetrahedron, 1998 , 54(30), 8771-8782.

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Safety Operating Guide

Personal protective equipment for handling 2-Chloro-5-(3-fluorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Categorization

Compound Class: Halogenated Heteroaryl Ketone Physical State: Solid (Crystalline Powder) Predicted Hazard Profile: Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity (Oral), Potential Sensitizer.

As a Senior Application Scientist, I categorize this compound under Control Band 3 (OEB 3) protocols. While specific toxicological data for this exact intermediate may be sparse in public registries, the structural combination of a pyridine ring (potential for high skin permeation/toxicity) and a fluorobenzoyl moiety (lipophilicity/bioactivity) mandates a "Guilty Until Proven Innocent" approach.

Core Directive: Do not handle on an open bench. All manipulation of the neat solid must occur within a certified chemical fume hood or powder containment enclosure.

ParameterOperational Standard
Primary Hazard Inhalation of dust; Dermal absorption (Pyridine-enhanced).
OEL (Estimated) 10–100 µg/m³ (Default for uncharacterized bioactive intermediates).
Containment Fume Hood (Face Velocity > 0.5 m/s) or Vented Balance Enclosure.
Minimum PPE Double Nitrile (Splash) or Laminate (Saturation); N95/P100 (if outside hood).

The Barrier Strategy: Personal Protective Equipment (PPE)

The lipophilic nature of the fluorobenzoyl group combined with the solvent-like properties of pyridine derivatives creates a unique permeation risk. Standard laboratory PPE is insufficient for prolonged contact.

A. Hand Protection: The "Pyridine Permeation" Protocol

Standard disposable nitrile gloves (4 mil) offer <5 minutes of protection against pyridine-based solutions before molecular breakthrough occurs, often without visible degradation.

  • Protocol for Solid Handling (Weighing/Transfer):

    • Primary Layer: Nitrile (minimum 5 mil).

    • Secondary Layer: Long-cuff Nitrile (to cover lab coat wrist).

    • Change Frequency: Every 60 minutes or immediately upon visible contamination.

  • Protocol for Solution Handling (Synthesis/Extraction):

    • Risk: If dissolved in organic solvents (DCM, THF), the solvent acts as a carrier, dragging the API through the glove.

    • Mandatory: Silver Shield® (Laminate) or Viton® gloves are required for spill cleanup or immersion tasks.

    • Technique: Wear Laminate gloves as the inner liner (chemical barrier) and standard Nitrile gloves as the outer layer (dexterity and grip).

B. Respiratory Protection[1][2][3][4][5][6]
  • Primary Control: Engineering controls (Fume Hood) are the first line of defense.

  • Secondary Control (Process Failure/Spill):

    • Solid Spill: Half-face respirator with P100 (HEPA) cartridges.

    • Solution Spill: Full-face respirator with OV/P100 (Organic Vapor + Particulate) combination cartridges.

C. Body & Eye Defense[1][7][8][9]
  • Eyes: Chemical splash goggles (vented) are superior to safety glasses due to the fine particle size of the powder, which can bypass side-shields.

  • Body: Tyvek® lab coat or sleeve covers recommended during scale-up (>10g) to prevent cuff contamination.

PPE Decision Logic

The following diagram illustrates the decision matrix for selecting the correct PPE based on the state of the material.

PPE_Decision_Matrix Start Task Assessment: 2-Chloro-5-(3-fluorobenzoyl)pyridine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent YesHood Standard PPE: - Double Nitrile Gloves - Safety Glasses - Lab Coat Hood->YesHood Yes NoHood Respiratory PPE Required: - P100 Half-Mask - Vented Goggles - Double Nitrile Hood->NoHood No (Emergency/Maintenance) StandardSolv Standard (MeOH, Water) Solvent->StandardSolv AggressiveSolv Penetrating (DCM, THF, DMF) Solvent->AggressiveSolv StandardSolv->YesHood Barrier High-Barrier PPE: - Silver Shield (Laminate) Liner - Outer Nitrile Glove - Splash Goggles AggressiveSolv->Barrier

Figure 1: PPE Selection Matrix based on physical state and solvent carrier risks.

Operational Workflow & Engineering Controls

A. Weighing and Transfer

The most critical moment for exposure is the transfer of the solid from the vendor bottle to the reaction vessel.

  • Static Control: Use an anti-static gun or ionizer bar if the powder appears fluffy or static-charged. Pyridine derivatives can be "sticky."

  • Damp Wiping: Pre-wet the weighing boat area with a solvent-dampened wipe (e.g., Isopropanol) to capture stray particles.

  • Closed Transfer: For quantities >50g, avoid open pouring. Use a powder funnel or a solid-addition funnel (e.g., screw-feeder) to maintain a closed system.

B. Reaction Monitoring

When sampling the reaction (TLC/LCMS):

  • Assume the reaction mixture is more hazardous than the starting material due to the presence of solvents and potential active byproducts.

  • All needles/syringes must be disposed of immediately into a sharps container inside the hood. Do not re-cap.

Emergency Response Protocols

A. Spill Response (SWIMS Protocol)

If a spill occurs outside the fume hood:

  • S top the spill: Upright the container if safe.[1]

  • W arn others: Evacuate the immediate 3-meter radius.

  • I solate the area: Close lab doors.

  • M inimize exposure: Don appropriate PPE (P100 respirator + Double Gloves).

  • S tandard Cleanup:

    • Powder: Do NOT sweep (generates dust). Use a HEPA vacuum or wet-wipe method (cover with wet paper towels, then scoop).

    • Liquid: Absorb with vermiculite or chem-pads.

    • Deactivation: Wipe the surface with a mild surfactant (soap/water) followed by a 10% bleach solution to degrade the organic residue, then a water rinse.

B. Exposure First Aid[1][4][10]
  • Eye Contact: Flush for 15 minutes minimum.[2][3] Pyridines are lachrymators; do not stop flushing even if pain subsides.

  • Skin Contact: Wash with soap and water.[4][5] Do not use alcohol (ethanol/IPA) to wash skin; this increases permeability of the pyridine ring into the bloodstream.

Waste Management & Disposal

Proper disposal is critical to prevent environmental contamination, as halogenated pyridines are persistent.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous ChemicalSolid waste drum (High BTU incineration). Label: "Halogenated Pyridine Solid."
Liquid Waste Halogenated SolventSegregated Halogenated Waste stream. Do not mix with aqueous acid/base streams to avoid exothermic polymerization.
Contaminated PPE Hazardous DebrisDouble-bagged in clear polyethylene bags; dispose of as solid chemical waste.
Empty Containers Triple RinseTriple rinse with Acetone/DCM inside the hood. Rinsate goes to Liquid Waste. Defaced container goes to glass trash.

References

  • Ansell Chemical Resistance Guide. (2022). Permeation & Degradation Data for Pyridine and Derivatives.Link

  • National Institutes of Health (PubChem). (2023). Compound Summary: Halogenated Pyridines Safety Data.Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)pyridine (Proxy Analog).Link

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Pyridines.Link

Sources

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